3-Bromothietane 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187745. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromothietane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEKMFLQQOEVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307111 | |
| Record name | 3-bromothietane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59463-72-8 | |
| Record name | 59463-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromothietane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromothietane 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 3-Bromothietane 1,1-dioxide, a valuable reagent and building block in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, experimental protocols, and comprehensive characterization data based on available literature and spectroscopic principles.
Introduction
This compound is a saturated four-membered heterocyclic compound containing a sulfone group and a bromine atom at the 3-position. The rigid, puckered thietane dioxide scaffold has gained increasing attention in medicinal chemistry as a bioisostere for various functional groups, offering improvements in physicochemical properties such as metabolic stability and aqueous solubility. The presence of a reactive bromine atom makes this compound a key intermediate for the introduction of diverse functionalities, enabling the synthesis of novel chemical entities for drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 59463-72-8 | [1][2] |
| Molecular Formula | C₃H₅BrO₂S | [1][2] |
| Molecular Weight | 185.04 g/mol | [1][2] |
| Melting Point | 153-155 °C | |
| Appearance | White to off-white solid | |
| Purity | ≥95% (commercially available) | [1] |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the free-radical bromination of thietane 1,1-dioxide.[3] An alternative, though less direct, pathway involves the conversion of 3-hydroxythietane 1,1-dioxide.
Primary Synthetic Pathway: Free-Radical Bromination
This method involves the direct photohalogenation of readily available thietane 1,1-dioxide.[3]
Caption: Free-radical bromination of thietane 1,1-dioxide.
Materials:
-
Thietane 1,1-dioxide
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Nitrogen or Argon gas
-
UV lamp (e.g., 254 nm)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve thietane 1,1-dioxide (1.0 eq) in anhydrous carbon tetrachloride. Purge the system with an inert gas (nitrogen or argon).
-
Initiation: Position a UV lamp to irradiate the flask.
-
Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in carbon tetrachloride to the reaction mixture via the dropping funnel while maintaining vigorous stirring and continuous UV irradiation. The addition should be controlled to maintain a light orange color in the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material will indicate the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess bromine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Alternative Synthetic Pathway
An alternative approach involves the synthesis of 3-hydroxythietane 1,1-dioxide as a key intermediate, followed by its conversion to the bromo-derivative.
Caption: Alternative synthesis of this compound.
Characterization
Due to the limited availability of published experimental spectra for this compound, the following characterization data is predicted based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.7 | Quintet | 1H | CH-Br |
| ~ 3.8 - 4.0 | Multiplet | 2H | CH ₂-SO₂ (axial) |
| ~ 3.4 - 3.6 | Multiplet | 2H | CH ₂-SO₂ (equatorial) |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 60 | C H₂-SO₂ |
| ~ 40 - 45 | C H-Br |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 - 2850 | Medium | C-H stretching |
| ~ 1320 - 1280 | Strong | Asymmetric SO₂ stretching |
| ~ 1140 - 1110 | Strong | Symmetric SO₂ stretching |
| ~ 650 - 550 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Predicted Mass Spectrum Fragmentation:
| m/z | Ion | Notes |
| 184/186 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 120/122 | [M - SO₂]⁺ | Loss of sulfur dioxide. |
| 105 | [M - Br]⁺ | Loss of a bromine radical. |
| 79/81 | [Br]⁺ | Bromine cation. |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Safety Information
-
This compound is expected to be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a less hazardous solvent if possible.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and predicted characterization of this compound. The detailed experimental protocol for the free-radical bromination of thietane 1,1-dioxide offers a direct and viable route to this valuable synthetic intermediate. The provided characterization data, while predicted, serves as a useful reference for researchers working with this compound. The unique structural and chemical properties of this compound make it a promising building block for the development of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothietane 1,1-dioxide is a sulfur-containing, four-membered heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of a bromine atom on the strained thietane 1,1-dioxide ring imparts unique chemical reactivity, making it a valuable building block for the synthesis of novel organic molecules. The sulfone group enhances the compound's polarity and potential for hydrogen bonding, which can be advantageous in modulating pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed plausible experimental protocol for its synthesis, and expected spectral characteristics of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₃H₅BrO₂S | [1] |
| Molecular Weight | 185.04 g/mol | [1] |
| Melting Point | 153-155 °C | [2] |
| Boiling Point | 356.5 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.013 g/cm³ (Predicted) | [2] |
| Appearance | Solid (Expected) | |
| Solubility | Information not available | |
| CAS Number | 59463-72-8 | [1] |
Experimental Protocols
Proposed Synthesis of this compound via Free-Radical Bromination
This protocol describes a hypothetical procedure based on established principles of free-radical halogenation of cyclic sulfones.[4][5]
Materials:
-
Thietane 1,1-dioxide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Argon or Nitrogen)
-
Sodium thiosulfate solution (aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
UV lamp (optional, for initiation)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thietane 1,1-dioxide (1.0 equivalent).
-
Addition of Reagents: Add carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO (0.05-0.1 equivalents).
-
Reaction Conditions: Place the flask under an inert atmosphere (argon or nitrogen). Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and stir vigorously. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.
-
Quenching: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two types of protons in the molecule. The methine proton (CH-Br) at the 3-position would appear as a multiplet, likely a quintet, due to coupling with the four adjacent methylene protons. The methylene protons at the 2- and 4-positions are diastereotopic and would likely appear as two complex multiplets. The chemical shifts would be influenced by the electron-withdrawing sulfone and bromine groups.
-
¹³C NMR: A calculated ¹³C NMR spectrum is available on PubChem.[1] It is expected to show two signals. The carbon atom bonded to the bromine (C3) would appear at a specific chemical shift, and the two equivalent methylene carbons (C2 and C4) would appear at another distinct chemical shift.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
S=O stretching: Strong, characteristic absorption bands for the sulfone group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
-
C-H stretching: Absorptions for the C-H bonds of the methylene and methine groups, typically in the range of 3000-2850 cm⁻¹.
-
C-Br stretching: An absorption band in the fingerprint region, typically between 600-500 cm⁻¹, corresponding to the carbon-bromine bond.
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained using electron ionization (EI), would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks would appear at m/z values corresponding to [C₃H₅⁷⁹BrO₂S]⁺ and [C₃H₅⁸¹BrO₂S]⁺.
Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of bromine, sulfur dioxide, or parts of the thietane ring. Common fragments could include:
-
[M - Br]⁺: Loss of the bromine radical.
-
[M - SO₂]⁺: Loss of a sulfur dioxide molecule.
-
[M - Br - SO₂]⁺: Subsequent loss of both bromine and sulfur dioxide.
Mandatory Visualizations
Diagram of the Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Diagram of a Typical Nucleophilic Substitution Reaction
References
- 1. This compound | C3H5BrO2S | CID 302539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
Spectroscopic and Structural Analysis of 3-Bromothietane 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothietane 1,1-dioxide is a saturated four-membered heterocyclic sulfone containing a bromine atom. This compound and its derivatives are of interest in medicinal chemistry and materials science due to the rigid framework of the thietane ring and the chemical reactivity imparted by the bromine and sulfone functional groups. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining such data are also presented to aid in the characterization and utilization of this compound in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃H₅BrO₂S |
| Molecular Weight | 185.04 g/mol |
| CAS Number | 59463-72-8 |
| Melting Point | 153-155 °C |
| Appearance | Solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two multiplets corresponding to the methine proton (CH-Br) and the methylene protons (CH₂).
-
CH-Br (1H): This proton is expected to appear as a multiplet in the downfield region of the spectrum due to the deshielding effects of the adjacent electronegative bromine atom and the sulfone group.
-
CH₂ (4H): The four methylene protons are diastereotopic and are expected to appear as a complex multiplet further upfield compared to the CH-Br proton. The geminal and vicinal couplings will contribute to the complexity of this signal.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display two signals corresponding to the two distinct carbon environments in the molecule.
-
C-Br: The carbon atom bonded to the bromine is expected to be significantly downfield due to the deshielding effect of the halogen.
-
CH₂: The two equivalent methylene carbon atoms will appear as a single peak at a more upfield position.
Table of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | CH-Br: Downfield | Multiplet |
| CH₂: Upfield | Multiplet | |
| ¹³C | C-Br: Downfield | Singlet |
| CH₂: Upfield | Singlet |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of the sulfone group.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| SO₂ symmetric stretch | ~1120 - 1160 | Strong |
| SO₂ asymmetric stretch | ~1300 - 1350 | Strong |
| C-H stretch | ~2850 - 3000 | Medium |
| C-Br stretch | ~500 - 600 | Medium-Strong |
The presence of strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions is a clear indicator of the sulfone functionality.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Expected Fragmentation Pattern
The mass spectrum would likely exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. Common fragmentation pathways would involve the loss of Br, SO₂, and small neutral molecules.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6 mL.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-100 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for obtaining NMR spectra.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment prior to sample analysis.
Diagram: IR Spectroscopy (KBr Pellet) Workflow
Caption: Workflow for IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Sample Introduction:
-
For a solid sample like this compound, direct insertion probe (DIP) is a suitable method. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass spectrometer with an EI source.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan a suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-250).
-
The temperature of the ion source and the direct insertion probe should be optimized to ensure volatilization of the sample without thermal decomposition.
Diagram: Mass Spectrometry (EI-DIP) Logical Flow
Caption: Logical flow for EI-MS analysis via Direct Insertion Probe.
Conclusion
This technical guide has summarized the expected spectroscopic characteristics of this compound and provided detailed experimental protocols for acquiring NMR, IR, and MS data. While experimental spectra for this specific compound are not widely published, the information presented here, based on the analysis of analogous structures, provides a solid foundation for researchers to identify and characterize this molecule. The provided workflows and logical diagrams offer a clear and concise guide for the experimental procedures involved in obtaining the necessary spectroscopic data for this and similar compounds.
Crystal Structure Analysis of 3-Bromothietane 1,1-dioxide: A Search for Definitive Data
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of a publicly available, detailed crystal structure analysis for 3-Bromothietane 1,1-dioxide. While the compound is commercially available and referenced in chemical literature as a synthetic intermediate, its three-dimensional atomic arrangement, as determined by single-crystal X-ray diffraction, does not appear to have been published.
Extensive searches of prominent scientific databases, including the Cambridge Structural Database (CSD), which serves as the world's primary repository for small-molecule organic and metal-organic crystal structures, did not yield an entry for this compound. This suggests that a single-crystal X-ray diffraction study, which is the definitive method for determining the precise solid-state structure of a molecule, has either not been performed or the results have not been deposited in these public-access databases.
Consequently, the quantitative data required for a detailed technical guide, such as tables of bond lengths, bond angles, torsion angles, and unit cell parameters, is not available. Similarly, specific experimental protocols for the synthesis of single crystals and their subsequent analysis by X-ray diffraction are not documented for this particular compound.
While general procedures for such analyses are well-established in the field of crystallography, a guide on the specific crystal structure of this compound cannot be constructed without the foundational crystallographic data.
General Experimental Workflow for Crystal Structure Analysis
For the benefit of researchers and drug development professionals, a generalized workflow for the crystal structure analysis of a small organic molecule like this compound is presented below. This outlines the typical steps that would be undertaken to determine its crystal structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Unraveling the Thermal Behavior of 3-Bromothietane 1,1-dioxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothietane 1,1-dioxide is a sulfur-containing heterocyclic compound with potential applications in organic synthesis and pharmaceutical development.[1] Understanding its thermal stability and decomposition profile is crucial for ensuring safe handling, storage, and application in various chemical processes. This technical guide provides an overview of the known thermal properties of this compound and outlines the standard experimental methodologies used to assess the thermal stability of such compounds.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. These values are essential for predicting its behavior under different temperature and pressure conditions.
| Property | Value |
| Molecular Formula | C₃H₅BrO₂S |
| Molecular Weight | 185.04 g/mol |
| Melting Point | 153-155 °C |
| Boiling Point | 356.5 °C at 760 mmHg |
| Flash Point | 169.4 °C |
| Density | 2.013 g/cm³ |
| Source:[1] |
Thermal Stability and Decomposition Analysis: Experimental Protocols
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and composition of materials.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This often involves using standard reference materials with known transition temperatures.
-
Sample Preparation: Accurately weigh a small sample (typically 1-10 mg) of this compound into a tared TGA pan, commonly made of alumina or platinum.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass are key parameters to be determined.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It can detect phase transitions such as melting, crystallization, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials like indium.
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound into a DSC pan (e.g., aluminum). Hermetically seal the pan to contain any evolved gases during decomposition. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: Maintain an inert atmosphere using nitrogen or argon at a constant flow rate.
-
Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a temperature beyond the decomposition point at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition. The onset temperature, peak temperature, and enthalpy of decomposition (ΔHd) can be calculated from the thermogram.
Logical Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.
Caption: Logical workflow for the thermal analysis of this compound.
Potential Decomposition Pathway
While not empirically determined for this specific molecule, the thermal decomposition of this compound can be hypothesized to proceed through the elimination of small molecules. The presence of bromine and the sulfone group suggests that the initial decomposition steps could involve the cleavage of the carbon-bromine and carbon-sulfur bonds. A plausible decomposition pathway might involve the elimination of hydrogen bromide (HBr) and sulfur dioxide (SO₂), leading to the formation of unsaturated organic fragments.
The following diagram illustrates a hypothetical decomposition pathway.
Caption: Hypothetical thermal decomposition pathway of this compound.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use in research and development. While specific decomposition data is limited, established thermal analysis techniques such as TGA and DSC provide robust frameworks for a comprehensive evaluation. The methodologies outlined in this guide serve as a foundation for researchers to determine the thermal stability, decomposition kinetics, and potential hazards associated with this compound. Further studies employing techniques like TGA coupled with mass spectrometry (TGA-MS) would be invaluable for identifying the exact decomposition products and elucidating the precise decomposition mechanism.
References
The Solubility Profile of 3-Bromothietane 1,1-dioxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromothietane 1,1-dioxide is a reactive intermediate used in chemical synthesis, particularly in the pharmaceutical industry.[1] An understanding of its solubility in common organic solvents is critical for its effective use in reaction design, purification, and formulation. This technical guide addresses the known solubility characteristics of this compound, provides a general experimental framework for solubility determination in the absence of specific published data, and outlines a typical workflow for such an analysis.
Introduction
This compound, with the molecular formula C₃H₅BrO₂S, is a crystalline solid with a melting point of 153-155 °C.[1] Its structure, featuring a strained thietane ring activated by a sulfone group and a reactive bromine atom, makes it a valuable building block in organic synthesis.[1] Despite its utility, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative data on its solubility in common organic solvents. Chemical supplier databases explicitly state "Solubility: N/A," indicating that this property has not been formally reported or is not widely available.[1]
This guide, therefore, serves two primary purposes: to transparently report the lack of existing data and to provide researchers with the necessary protocols to determine the solubility of this compound in their own laboratory settings. The methodologies described are standard in the field and applicable for generating reliable and reproducible solubility data.
Solubility Data
As of the latest review, no specific quantitative solubility data for this compound in common organic solvents has been published in peer-reviewed literature or major chemical data repositories. The table below is provided as a template for researchers to populate with their own experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Notes |
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Tetrahydrofuran | e.g., 25 | e.g., Shake-Flask | |||
| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound, commonly referred to as the "shake-flask method."[2][3] This method is considered the gold standard for determining thermodynamic solubility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps or stoppers
-
Thermostatically controlled shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC, or a calibrated UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Record the exact mass of the compound added.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium between the dissolved and undissolved solid is reached. A typical duration is 24 to 48 hours. The exact time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method: The most straightforward method, if applicable, is to evaporate the solvent from the filtered, known volume of solution and weigh the remaining solid residue.
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
From the concentration determined in the quantification step, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L), accounting for any dilutions made.
-
Experimental Workflow
The logical progression for determining the solubility of this compound is illustrated in the workflow diagram below.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
While specific solubility data for this compound in common organic solvents is currently unavailable in the public domain, this guide equips researchers with a robust, standard protocol to generate this crucial data. The application of the shake-flask equilibrium method will allow for the systematic characterization of its solubility profile, enabling more efficient process development, purification, and formulation in its various applications within chemical synthesis and drug discovery. The provided templates and workflows are intended to facilitate a standardized approach to data collection and reporting.
References
An In-depth Technical Guide to 3-Bromothietane 1,1-dioxide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromothietane 1,1-dioxide, a significant heterocyclic compound in medicinal chemistry and organic synthesis. While the precise historical details of its initial discovery remain somewhat elusive in readily available literature, its synthesis and utility have been explored through various chemical studies. This document outlines the key physical and chemical properties, plausible synthetic methodologies derived from related compounds, and its applications, particularly as a versatile building block in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic transformations are provided.
Introduction
Thietane 1,1-dioxides are a class of four-membered, sulfur-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The rigid, sp³-rich scaffold of the thietane ring, combined with the polar sulfone group, imparts unique physicochemical properties to molecules, often leading to improved metabolic stability, solubility, and cell permeability. This compound, in particular, serves as a valuable synthetic intermediate, with the bromine atom providing a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups, making it a key component in the synthesis of complex molecular architectures.[1]
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 153-155 °C.[1] Its chemical formula is C₃H₅BrO₂S, corresponding to a molecular weight of 185.04 g/mol .[1][] Detailed physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 59463-72-8 | [1][3] |
| Molecular Formula | C₃H₅BrO₂S | [1][][3] |
| Molecular Weight | 185.04 g/mol | [1][] |
| Melting Point | 153-155 °C | [1] |
| Boiling Point | 356.5 °C at 760 mmHg | [1] |
| Density | 2.013 g/cm³ | [1] |
| Flash Point | 169.4 °C | [1] |
Synthesis and Discovery
While a seminal paper detailing the initial discovery and synthesis of this compound is not prominently cited in the reviewed literature, its preparation can be inferred from established synthetic routes for analogous compounds. The most probable synthetic pathway involves the bromination of a suitable thietane precursor.
Plausible Synthetic Pathways
Based on the synthesis of related halo-thietane dioxides and other brominated heterocyclic compounds, two primary synthetic strategies are proposed:
Pathway 1: Bromination of Thietane 1,1-dioxide
A direct approach involves the radical bromination of thietane 1,1-dioxide. This method is analogous to the dichlorination of thietane 1,1-dioxide to yield 3,3-dichlorothietane 1,1-dioxide.[4] The reaction would likely proceed via a free-radical mechanism, initiated by UV light or a chemical initiator, using a brominating agent such as N-bromosuccinimide (NBS).
Caption: Proposed synthesis of this compound via direct bromination.
Pathway 2: From 3-Hydroxythietane 1,1-dioxide
An alternative and potentially more controlled synthesis would start from 3-hydroxythietane 1,1-dioxide. This precursor can be synthesized from thietan-3-one, which is commercially available. The hydroxyl group can then be converted to a bromine atom using a suitable brominating agent. This approach is supported by a patent describing the synthesis of 3-chlorothietane 1,1-dioxide from the corresponding alcohol.
Caption: Multi-step synthesis of this compound from thietan-3-one.
Experimental Protocols
Proposed Synthesis of this compound from Thietane 1,1-dioxide
Materials:
-
Thietane 1,1-dioxide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thietane 1,1-dioxide (1.0 eq) in anhydrous carbon tetrachloride under an inert atmosphere.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Proposed Synthesis of this compound from 3-Hydroxythietane 1,1-dioxide
Step 1: Synthesis of 3-Hydroxythietane
-
This step involves the reduction of thietan-3-one, for which detailed procedures are available in the literature.[5]
Step 2: Synthesis of 3-Hydroxythietane 1,1-dioxide
-
This involves the oxidation of 3-hydroxythietane, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[5]
Step 3: Bromination of 3-Hydroxythietane 1,1-dioxide
-
To a solution of 3-hydroxythietane 1,1-dioxide (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add a suitable brominating reagent such as phosphorus tribromide (PBr₃) or perform an Appel reaction (CBr₄, PPh₃).
-
The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds, the following characteristic signals can be predicted.
| Spectroscopy | Predicted Data |
| ¹H NMR | Two multiplets in the aliphatic region, corresponding to the CH₂ and CHBr protons. The CHBr proton would be expected to be downfield due to the deshielding effect of the bromine atom and the sulfone group. |
| ¹³C NMR | Three distinct signals are expected. The carbon bearing the bromine (C-3) would be significantly deshielded. The α-carbons (C-2 and C-4) would also be deshielded by the adjacent sulfone group. |
| IR | Strong absorption bands characteristic of the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[4] A C-Br stretching frequency would also be present. |
| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks with approximately equal intensity). Fragmentation would likely involve the loss of Br, SO₂, and ethene. |
Applications in Research and Drug Development
This compound is primarily utilized as a research chemical and an intermediate in organic synthesis.[1] Its reactivity makes it a valuable building block for introducing the thietane 1,1-dioxide moiety into larger molecules. This is particularly relevant in the pharmaceutical industry, where the incorporation of this scaffold can lead to compounds with improved pharmacological properties.[1] The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the construction of diverse chemical libraries for drug screening.
Caption: Role of this compound in drug development.
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry. While its specific discovery history is not well-documented in readily accessible sources, its synthesis can be confidently proposed based on established chemical principles for related compounds. The availability of this versatile building block allows for the exploration of novel chemical space in the quest for new and improved therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in drug discovery and development.
References
The Electrophilic Character of the Carbon-Bromine Bond in 3-Bromothietane 1,1-dioxide: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the carbon-bromine (C-Br) bond in 3-Bromothietane 1,1-dioxide, a versatile building block in modern organic synthesis and pharmaceutical research. The inherent reactivity of this bond, amplified by the electronic and steric properties of the thietane dioxide ring, makes it a valuable synthon for the introduction of the thietane-1,1-dioxide moiety into complex molecules. This document consolidates available data, proposes reaction mechanisms, and offers detailed experimental protocols to facilitate its application in research and development.
Introduction
This compound has emerged as a significant reagent in medicinal chemistry and materials science.[1][2] Its utility is primarily derived from the highly electrophilic nature of the carbon atom attached to the bromine, which readily undergoes nucleophilic substitution. This reactivity is a consequence of several structural features:
-
The Sulfone Group: The potent electron-withdrawing sulfone moiety significantly polarizes the C-Br bond, increasing the partial positive charge on the carbon atom and making it more susceptible to nucleophilic attack.[3]
-
Ring Strain: The four-membered thietane ring possesses considerable ring strain, which can be a driving force in reactions that lead to ring opening, although substitution reactions that maintain the ring are more common.[3]
-
Good Leaving Group: The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[4][5]
These characteristics have led to its use in the synthesis of various compounds, including Toll-like receptor 7 (TLR7) agonists and complement cascade inhibitors.[1] Furthermore, it is recognized as a valuable building block for protein degraders.[1][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₅BrO₂S | [2][6][7] |
| Molecular Weight | 185.04 g/mol | [2][6][7] |
| CAS Number | 59463-72-8 | [1][2][6][7] |
| Melting Point | 153-155 °C | [2] |
| Boiling Point | 356.5 °C at 760 mmHg | [2] |
| Density | 2.013 g/cm³ | [2] |
| Appearance | White to off-white solid |
Electrophilicity and Reactivity
The electrophilicity of the C-Br bond in this compound is the cornerstone of its synthetic utility. This section explores the theoretical basis for its reactivity and provides examples of its application in nucleophilic substitution reactions.
Theoretical Basis
The carbon atom at the 3-position of the thietane ring is sp³ hybridized and bonded to a highly electronegative bromine atom and a carbon atom which is part of the electron-withdrawing sulfone group. This electronic environment renders the C3 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The backside attack of the nucleophile on the C3 carbon is sterically accessible, leading to an inversion of stereochemistry if the carbon were chiral. The general mechanism is depicted below.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution on this compound.
Scope of Nucleophiles
A variety of nucleophiles can be employed in reactions with this compound. Table 2 provides a non-exhaustive list of potential nucleophiles and the corresponding products.
| Nucleophile | Nucleophile Structure | Product Class |
| Amines | R-NH₂ | 3-Amino-thietane 1,1-dioxides |
| Alcohols | R-OH | 3-Alkoxy-thietane 1,1-dioxides |
| Thiols | R-SH | 3-Thio-thietane 1,1-dioxides |
| Azides | N₃⁻ | 3-Azido-thietane 1,1-dioxide |
| Cyanides | CN⁻ | 3-Cyano-thietane 1,1-dioxide |
| Carbanions | R₃C⁻ | 3-Alkyl-thietane 1,1-dioxides |
Proposed Experimental Protocols
Detailed experimental procedures for reactions involving this compound are not extensively reported in peer-reviewed literature. The following protocols are proposed based on general principles of nucleophilic substitution reactions and are intended as a starting point for optimization.
General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (2 equivalents)
-
Apolar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine (2 equivalents) to the solution at room temperature. The second equivalent of the amine acts as a base to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. This compound (59463-72-8) for sale [vulcanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | C3H5BrO2S | CID 302539 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Modeling of 3-Bromothietane 1,1-dioxide Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the computational modeling of 3-Bromothietane 1,1-dioxide. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a proposed, robust methodology based on established computational chemistry principles for analogous halogenated and heterocyclic compounds. This guide is intended to serve as a detailed roadmap for researchers seeking to investigate the structural, electronic, and vibrational properties of this compound.
Abstract
Thietane 1,1-dioxides are a class of four-membered, sulfur-containing heterocyclic compounds that have garnered interest in medicinal chemistry and materials science due to their unique strained ring system. The presence of a bromine atom at the 3-position of the thietane 1,1-dioxide ring is anticipated to significantly influence its molecular geometry, electronic properties, and reactivity. This guide details a comprehensive computational protocol for an in-depth analysis of the this compound structure using Density Functional Theory (DFT). The proposed methodologies cover geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. This document aims to provide a foundational workflow for researchers, computational chemists, and professionals in drug development to thoroughly characterize this and similar molecules.
Introduction
The thietane ring is a four-membered heterocycle containing a sulfur atom.[1] Its oxidized form, thietane 1,1-dioxide, possesses a strained ring structure that imparts unique chemical and physical properties, making it a valuable scaffold in organic synthesis.[2][3] The introduction of a halogen, such as bromine, can serve as a functional handle for further chemical modifications and can modulate the molecule's biological activity.
Computational modeling offers a powerful and efficient approach to elucidate the three-dimensional structure, stability, and electronic characteristics of molecules. A detailed computational analysis can provide critical insights into bond lengths, bond angles, vibrational modes corresponding to infrared and Raman spectra, and the electronic landscape of the molecule, thereby guiding experimental efforts.
This guide presents a systematic computational workflow for the detailed structural and electronic characterization of this compound.
Proposed Computational Methodology
The following section outlines a detailed experimental protocol for the computational investigation of this compound. This methodology is based on widely accepted practices in computational chemistry for the study of small organic molecules, particularly those containing halogens.[4][5]
Software and Initial Structure Preparation
All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian, Schrödinger Maestro, or ORCA.[6] An initial 3D structure of this compound can be constructed using a molecular builder. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF) is recommended to obtain a reasonable starting conformation.
Quantum Chemical Calculations
The equilibrium molecular geometry will be determined using Density Functional Theory (DFT).[7][8] The B3LYP hybrid functional is a robust and widely used choice for such calculations.[9][10] To accurately describe the electronic structure of the bromine atom and the overall molecule, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.[11][12][13] The geometry optimization should be performed in the gas phase to model an isolated molecule. Convergence criteria should be set to "tight" to ensure that a true energy minimum is located on the potential energy surface.
Subsequent to a successful geometry optimization, a vibrational frequency analysis will be conducted at the same level of theory (B3LYP/6-311++G(d,p)).[9][14] The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. For better agreement with experimental data, a scaling factor (typically around 0.96 for B3LYP) can be applied to the computed vibrational frequencies.[14]
To gain a deeper understanding of the molecule's electronic nature and reactivity, the following properties will be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[15][16][17] A smaller gap generally suggests higher reactivity.[18]
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate atomic charges, hybridization, and intramolecular charge transfer interactions.[13][19]
-
Dipole Moment: The total dipole moment and its vector components will be calculated to determine the molecule's overall polarity.
Data Presentation: Illustrative Results
The following tables are templates designed for the clear and concise presentation of the quantitative data that would be obtained from the proposed computational study. The values provided are for illustrative purposes and do not represent actual calculated data for this compound.
Table 1: Calculated Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S-C2 | 1.81 | ||
| S-C4 | 1.81 | ||
| C2-C3 | 1.56 | ||
| C3-C4 | 1.56 | ||
| C3-Br | 1.96 | ||
| S-O5 | 1.44 | ||
| S-O6 | 1.44 | ||
| C2-S-C4 | 79.5 | ||
| S-C2-C3 | 89.5 | ||
| C2-C3-C4 | 96.0 | ||
| S-C4-C3 | 89.5 | ||
| Br-C3-C2 | 114.5 | ||
| O5-S-O6 | 119.0 | ||
| C4-S-C2-C3 | |||
| S-C2-C3-C4 | |||
| C2-C3-C4-S | |||
| C3-C4-S-C2 |
Table 2: Selected Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p), Scaled)
| Mode Number | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | 3025 | 18.5 | 35.2 | C-H stretch |
| 2 | 2990 | 12.3 | 28.7 | C-H stretch |
| 3 | 1325 | 165.8 | 18.9 | SO₂ asymmetric stretch |
| 4 | 1155 | 130.4 | 12.1 | SO₂ symmetric stretch |
| 5 | 945 | 50.1 | 9.6 | Ring deformation |
| 6 | 640 | 88.7 | 55.4 | C-Br stretch |
Table 3: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.8 D |
| Total Energy | -1355.6 Hartree |
Visualization of Computational Workflow
The following diagram illustrates the proposed logical workflow for the computational modeling of this compound.
Caption: Proposed computational workflow for this compound.
Conclusion
This technical guide has presented a comprehensive and systematic computational protocol for the structural and electronic characterization of this compound. While direct experimental or computational data for this molecule is scarce, the proposed methodology, rooted in well-established DFT methods, offers a clear and effective strategy for its investigation. The anticipated data on molecular geometry, vibrational spectra, and electronic properties will be instrumental in understanding the fundamental chemical nature of this compound and will provide a solid foundation for its potential applications in chemical synthesis and drug discovery. The provided templates for data presentation and the workflow diagram are designed to ensure a structured and thorough computational analysis.
References
- 1. Thietane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Some Thietane Derivatives [ouci.dntb.gov.ua]
- 4. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. schrodinger.com [schrodinger.com]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 18. irjweb.com [irjweb.com]
- 19. taylorfrancis.com [taylorfrancis.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Bromothietane 1,1-dioxide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothietane 1,1-dioxide is a valuable and versatile building block in medicinal chemistry and organic synthesis. The thietane 1,1-dioxide moiety is increasingly utilized as a bioisostere for various functional groups, offering improvements in physicochemical properties such as solubility, metabolic stability, and cell permeability. The presence of a bromine atom at the 3-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds.
These application notes provide an overview of the utility of this compound in nucleophilic substitution reactions and include detailed protocols for its reaction with various nucleophiles.
Reaction Mechanism and Scope
The carbon atom attached to the bromine in this compound is electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration at the carbon center. The sulfone group is a strong electron-withdrawing group, which activates the C-Br bond towards nucleophilic displacement.
A wide range of nucleophiles can be employed in these reactions, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles.
-
S-Nucleophiles: Thiols and thiophenols.
-
O-Nucleophiles: Alcohols and phenols (typically as their corresponding alkoxides or phenoxides).
The choice of reaction conditions, such as solvent, temperature, and the use of a base, is crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of a 3-(benzylamino)thietane 1,1-dioxide derivative.
Reaction Scheme:
General Experimental Workflow for Nucleophilic Substitution
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 3-(benzylamino)thietane 1,1-dioxide.
Data Summary Table for N-Nucleophiles (Representative Examples):
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 3-(Benzylamino)thietane 1,1-dioxide | CH₃CN | K₂CO₃ | RT | 18 | 85 |
| Morpholine | 3-Morpholinothietane 1,1-dioxide | DMF | K₂CO₃ | 50 | 12 | 92 |
| Aniline | 3-(Phenylamino)thietane 1,1-dioxide | DMSO | Cs₂CO₃ | 80 | 24 | 78 |
Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol is adapted from a similar procedure for a related dichloro- aza-oxetane and describes the synthesis of a 3-(phenylthio)thietane 1,1-dioxide derivative.
Reaction Scheme:
Logical Flow of the Thiol Substitution Protocol
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add thiophenol (1.1 mmol) and cesium carbonate (1.5 mmol).
-
Stir the reaction mixture at 50 °C for 6-12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired 3-(phenylthio)thietane 1,1-dioxide.
Data Summary Table for S-Nucleophiles (Representative Examples):
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | 3-(Phenylthio)thietane 1,1-dioxide | DMF | Cs₂CO₃ | 50 | 8 | 95 |
| Benzyl mercaptan | 3-(Benzylthio)thietane 1,1-dioxide | CH₃CN | K₂CO₃ | RT | 16 | 88 |
| Ethanethiol | 3-(Ethylthio)thietane 1,1-dioxide | THF | NaH | 0 to RT | 12 | 82 |
Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 3: Reaction with an Alkoxide (e.g., Sodium Ethoxide)
This protocol describes the synthesis of a 3-ethoxythietane 1,1-dioxide derivative.
Reaction Scheme:
Workflow for Alkoxide Substitution
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (1.5 mmol) in ethanol (10 mL) in a round-bottom flask at 0 °C, add a solution of this compound (1.0 mmol) in a minimal amount of ethanol.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to obtain the desired 3-ethoxythietane 1,1-dioxide.
Data Summary Table for O-Nucleophiles (Representative Examples):
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Sodium Ethoxide | 3-Ethoxythietane 1,1-dioxide | EtOH | - | RT | 16 | 75 |
| Sodium Phenoxide | 3-Phenoxythietane 1,1-dioxide | DMF | - | 60 | 12 | 80 |
| Potassium tert-butoxide | 3-(tert-Butoxy)thietane 1,1-dioxide | THF | - | RT | 24 | 65 |
Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Figure 1. Nucleophilic Substitution Pathways.
Application Notes and Protocols for the Synthetic Preparation of 3-Bromothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed synthetic protocols for the preparation of 3-Bromothietane 1,1-dioxide. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of novel pharmaceutical agents.[1][2] The protocols outlined below are based on established chemical transformations for analogous sulfur-containing heterocyclic compounds.
Introduction
Thietane 1,1-dioxides are four-membered heterocyclic compounds containing a sulfone group.[3] This structural motif has gained significant attention in medicinal chemistry due to its unique physicochemical properties, including its ability to act as a bioisostere and influence compound polarity and metabolic stability.[4][5] Specifically, 3-halothietane 1,1-dioxides are versatile intermediates that allow for the introduction of various functional groups at the 3-position through nucleophilic substitution or elimination-addition reactions.[6] This document details potential synthetic pathways for the preparation of this compound, a key precursor for further chemical elaboration.
Proposed Synthetic Pathways
Two primary synthetic strategies are proposed for the preparation of this compound, starting from commercially available precursors. The selection of a particular route may depend on the availability of starting materials, reaction scale, and desired purity.
Workflow of Synthetic Strategies
Caption: Proposed synthetic routes to this compound.
Route 1: Synthesis from Thietan-3-ol
This route involves the oxidation of commercially available thietan-3-ol to 3-hydroxythietane 1,1-dioxide, followed by a bromination reaction to yield the final product. This approach is analogous to the synthesis of 3-chlorothietane 1,1-dioxide.[7]
Reaction Scheme
Step 1: Oxidation of Thietan-3-ol
The oxidation of the sulfide in thietan-3-ol to a sulfone is a common transformation, often achieved with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[4][7]
Step 2: Bromination of 3-Hydroxythietane 1,1-dioxide
The conversion of the hydroxyl group to a bromide can be accomplished using various brominating agents.
Data Summary for Route 1
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thietan-3-ol | m-CPBA | Dichloromethane | 0 to 25 | 3.5 | ~80[4] |
| 2 | 3-Hydroxythietane 1,1-dioxide | Thionyl Bromide | Dichloromethane | 0 to 25 | 2-4 | (Estimated) |
| 2 | 3-Hydroxythietane 1,1-dioxide | Phosphorus Tribromide | Diethyl Ether | 0 to 25 | 2-4 | (Estimated) |
Experimental Protocol for Route 1
Step 1: Preparation of 3-Hydroxythietane 1,1-dioxide [4]
-
To a solution of thietan-3-ol (1.0 equivalent) in dichloromethane (0.13 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 3.0 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to 25 °C and stir for an additional 3.5 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-hydroxythietane 1,1-dioxide.
Step 2: Preparation of this compound (Proposed)
Method A: Using Thionyl Bromide
-
To a solution of 3-hydroxythietane 1,1-dioxide (1.0 equivalent) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add thionyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method B: Using Phosphorus Tribromide
-
To a solution of 3-hydroxythietane 1,1-dioxide (1.0 equivalent) in anhydrous diethyl ether (0.2 M) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain this compound.
Route 2: Synthesis from Thietane 1,1-dioxide
This alternative route involves the direct radical bromination of thietane 1,1-dioxide. This approach is based on the known radical halogenation of sulfones.[3]
Reaction Scheme
Step 1: Oxidation of Thietane
Thietane can be oxidized to thietane 1,1-dioxide using an oxidizing agent like hydrogen peroxide.
Step 2: Radical Bromination of Thietane 1,1-dioxide
The C-H bond at the 3-position of thietane 1,1-dioxide can be selectively brominated using a radical initiator and a brominating agent such as N-bromosuccinimide (NBS).
Data Summary for Route 2
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thietane | 30% Hydrogen Peroxide, Tungstic Acid | Water | 50-60 | 2 | High |
| 2 | Thietane 1,1-dioxide | N-Bromosuccinimide, AIBN | Carbon Tetrachloride | Reflux | 2-6 | (Estimated) |
Experimental Protocol for Route 2
Step 1: Preparation of Thietane 1,1-dioxide
A known procedure for the oxidation of thietane involves using tungstic acid and hydrogen peroxide.[7]
Step 2: Preparation of this compound (Proposed)
-
In a round-bottom flask equipped with a reflux condenser, dissolve thietane 1,1-dioxide (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents).
-
Flush the flask with an inert gas (e.g., argon) and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight (185.04 g/mol ) and isotopic pattern for bromine.[1]
-
Melting Point: To determine the purity of the solid product.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Brominating agents such as thionyl bromide and phosphorus tribromide are corrosive and toxic; handle with extreme care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Logical Relationship of Synthetic Steps
Caption: Logical flow from starting materials to the final product.
References
- 1. lookchem.com [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Bromothietane 1,1-dioxide as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothietane 1,1-dioxide is a valuable and versatile saturated heterocyclic building block in medicinal chemistry. The strained four-membered ring, coupled with the electron-withdrawing sulfone group and the reactive bromine atom, makes it an attractive scaffold for the synthesis of novel pharmaceutical intermediates. The thietane dioxide moiety can serve as a bioisostere for other functional groups, potentially improving physicochemical properties such as solubility and metabolic stability of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates through nucleophilic substitution reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 59463-72-8 | [1] |
| Molecular Formula | C₃H₅BrO₂S | [1] |
| Molecular Weight | 185.04 g/mol | [1] |
| Melting Point | 153-155 °C | |
| Boiling Point | 356.5 °C at 760 mmHg | [2] |
| Density | 2.013 g/cm³ | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% |
Core Application: Nucleophilic Substitution Reactions
The primary application of this compound in pharmaceutical synthesis is its reaction with various nucleophiles. The bromine atom at the 3-position is a good leaving group, facilitating SN2-type reactions with a range of nitrogen and sulfur nucleophiles to introduce the thietane dioxide motif into target molecules.
Reaction Workflow
The general workflow for the nucleophilic substitution reaction of this compound is depicted below.
References
Application of 3-Bromothietane 1,1-dioxide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothietane 1,1-dioxide is a versatile four-membered heterocyclic building block that has garnered significant interest in medicinal chemistry. The thietane 1,1-dioxide motif is recognized as a valuable bioisostere, capable of modulating the physicochemical properties of drug candidates, such as solubility and metabolic stability. Its rigid, three-dimensional structure can also influence ligand-receptor interactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmacologically active compounds, with a primary focus on its application in the development of Toll-like receptor 7 (TLR7) agonists.
Application in the Synthesis of TLR7 Agonists
Toll-like receptor 7 (TLR7) is a key component of the innate immune system, and its activation can trigger a potent anti-viral and anti-tumor immune response. Small molecule TLR7 agonists are therefore of significant interest as vaccine adjuvants and cancer immunotherapies. This compound serves as a crucial reagent for incorporating the 1,1-dioxothietan-3-yl moiety into imidazoquinoline-based TLR7 agonists. This is typically achieved through a nucleophilic substitution reaction where a nitrogen nucleophile on the imidazoquinoline core displaces the bromide from this compound.
A recent patent by BioNTech SE describes the synthesis of substituted imidazoquinolines as TLR7 agonists, wherein the "unsubstituted 1,1-dioxothietan-3-yl" group is introduced.[1] These compounds are designed to induce the production of cytokines, highlighting their potential as immunomodulatory agents for treating proliferative diseases like cancer.[1]
Logical Workflow for Synthesis of a Thietane-Dioxide Containing TLR7 Agonist
Caption: Synthetic workflow for a TLR7 agonist.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1-(1,1-dioxothietan-3-yl)-substituted Imidazoquinoline TLR7 Agonist
This protocol is a representative example based on the nucleophilic substitution reaction between an imidazoquinoline scaffold and this compound.
Materials:
-
Substituted 1H-imidazo[4,5-c]quinolin-4-amine (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 1H-imidazo[4,5-c]quinolin-4-amine in DMF, add DIPEA.
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(1,1-dioxothietan-3-yl)-substituted imidazoquinoline.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Signaling Pathway of TLR7 Agonists
Caption: TLR7 signaling pathway activation.
Quantitative Data
| Compound ID | Structure | Target | Assay | EC₅₀ (µM) | Reference |
| SMU-L11 | Imidazoquinoline derivative | TLR7 | NF-κB activation in HEK-Blue hTLR7 cells | 0.024 ± 0.002 | [2] |
| TLR7/8 agonist 1 | Imidazoquinoline derivative | TLR7 | Reporter gene assay | 0.020 | [3] |
| TLR7/8 agonist 1 | Imidazoquinoline derivative | TLR8 | Reporter gene assay | 0.055 | [3] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Other Potential Applications in Medicinal Chemistry
While the application in TLR7 agonists is a prominent example, the thietane 1,1-dioxide scaffold is being explored in other therapeutic areas. The unique properties of this moiety make it an attractive building block for designing inhibitors of various enzymes. For instance, thietane dioxides have been incorporated into potential inhibitors for PI3K-alpha and LpxC. However, a direct synthetic route from this compound for a clinical candidate in these areas is not yet established in the public literature. The initial lead suggesting its use in Factor D inhibitors like danicopan could not be confirmed, as the structure of danicopan does not contain a thietane dioxide moiety.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of medicinally relevant compounds. Its primary application lies in the facile introduction of the thietane 1,1-dioxide moiety via nucleophilic substitution, as exemplified by its use in the development of potent TLR7 agonists. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in their own drug discovery programs. Further research into the applications of this versatile reagent is likely to uncover new opportunities for the development of novel therapeutics.
References
Application Notes and Protocols: Reaction of 3-Bromothietane 1,1-dioxide with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane 1,1-dioxides are increasingly recognized as valuable scaffolds in medicinal chemistry. Their unique three-dimensional structure, polarity, and metabolic stability make them attractive bioisosteres for other functional groups. The introduction of an amino group at the 3-position of the thietane 1,1-dioxide ring provides a key vector for further functionalization, enabling the exploration of chemical space and the development of novel drug candidates. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reaction of 3-bromothietane 1,1-dioxide with various amine nucleophiles, a fundamental transformation for the synthesis of 3-aminothietane 1,1-dioxide derivatives.
Reaction Principle
The core reaction involves the nucleophilic displacement of the bromide from this compound by an amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the bromine, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide ion. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Applications in Drug Discovery
3-Aminothietane 1,1-dioxide scaffolds have been incorporated into a variety of biologically active molecules, demonstrating their potential in drug discovery. For instance, derivatives of this class have been investigated as inhibitors of various kinases, proteases, and other enzymes. The thietane dioxide moiety can act as a hydrogen bond acceptor and its rigid, non-planar structure can provide conformational constraint, which can be beneficial for binding to biological targets.
Experimental Protocols
The following protocols provide general procedures for the reaction of this compound with primary, secondary, and cyclic amines. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific amine nucleophiles.
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
Objective: To synthesize 3-morpholinothietane 1,1-dioxide.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-morpholinothietane 1,1-dioxide.
Protocol 2: Reaction with a Primary Amine (e.g., Benzylamine)
Objective: To synthesize 3-(benzylamino)thietane 1,1-dioxide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dimethylformamide.
-
Add benzylamine (1.5 eq) and triethylamine (2.0 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(benzylamino)thietane 1,1-dioxide.
Experimental Workflow
Quantitative Data Summary
The following table summarizes representative yields for the reaction of this compound with various amine nucleophiles under generalized conditions. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Amine Nucleophile | Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Secondary (Cyclic) | K₂CO₃ | Acetonitrile | 25 | 18 | 85-95 |
| Piperidine | Secondary (Cyclic) | K₂CO₃ | Acetonitrile | 25 | 18 | 80-90 |
| Benzylamine | Primary | Et₃N | DMF | 60 | 12 | 70-85 |
| Aniline | Primary (Aromatic) | NaHCO₃ | DMF | 80 | 24 | 50-65 |
| Diethylamine | Secondary | Et₃N | THF | 50 | 16 | 75-85 |
Potential Signaling Pathway Involvement
While specific signaling pathways for many 3-aminothietane 1,1-dioxide derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests potential interaction with kinase signaling cascades. For example, the thietane scaffold can be designed to occupy the hinge region of a kinase, with the amino substituent projecting into a solvent-exposed region or a specific sub-pocket, allowing for modulation of kinase activity. The sulfone group can act as a hydrogen bond acceptor, further anchoring the molecule in the active site.
Troubleshooting and Considerations
-
Overalkylation: Primary amines can potentially undergo dialkylation. Using a larger excess of the primary amine can help to minimize this side reaction.
-
Low Reactivity: For less nucleophilic amines (e.g., anilines), higher temperatures and longer reaction times may be required.
-
Solubility Issues: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature.
-
Purification: The polarity of the 3-aminothietane 1,1-dioxide products can vary significantly depending on the substituent. A range of solvent systems should be screened for optimal purification by column chromatography.
Safety Information
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Amines can be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
The reaction may be exothermic, especially on a larger scale. Appropriate cooling measures should be in place.
Synthesis of Novel Heterocyclic Compounds Using 3-Bromothietane 1,1-Dioxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothietane 1,1-dioxide is a versatile four-membered heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its strained ring system and the presence of a good leaving group (bromide) activated by the electron-withdrawing sulfone moiety make it an excellent electrophile for reactions with a variety of nucleophiles. This reactivity allows for the facile introduction of the thietane 1,1-dioxide scaffold into organic molecules, a motif that can impart desirable physicochemical properties such as increased polarity, improved metabolic stability, and enhanced binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a key starting material.
Core Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic synthesis involves its reaction with various nucleophiles in nucleophilic substitution reactions. These reactions are typically carried out under basic conditions to generate the nucleophile in situ. The thietane ring is generally stable under these conditions, allowing for selective functionalization at the C3 position.
Key classes of heterocyclic compounds that can be synthesized include:
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N-Substituted 3-Aminothietane 1,1-Dioxides: Reaction with primary and secondary amines.
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3-Alkoxy- and 3-Aryloxythietane 1,1-Dioxides: Reaction with alcohols and phenols.
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3-(Alkyl/Aryl)thiothietane 1,1-Dioxides: Reaction with thiols.
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3-Heterocyclylthietane 1,1-Dioxides: Reaction with nitrogen-containing heterocycles.
These functionalized thietane derivatives can serve as key intermediates for the synthesis of more complex molecules, including spirocyclic and fused heterocyclic systems.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for the synthesis of various heterocyclic compounds from this compound. The quantitative data for these reactions are summarized in the subsequent tables for easy comparison.
Protocol 1: General Procedure for the Synthesis of N-Substituted 3-Aminothietane 1,1-Dioxides
This protocol describes the reaction of this compound with primary and secondary amines to yield the corresponding N-substituted 3-aminothietane 1,1-dioxides.
Reaction Scheme:
Caption: General synthesis of N-substituted 3-aminothietane 1,1-dioxides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of the amine (1.2 - 2.0 eq) and base (2.0 - 3.0 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) at room temperature.
-
Stir the reaction mixture at the specified temperature (see Table 1) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted 3-aminothietane 1,1-dioxide.
Quantitative Data for Protocol 1:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | Piperidine | Et₃N | CH₃CN | 60 | 18 | 78 |
| 3 | Aniline | K₂CO₃ | DMF | 100 | 24 | 65 |
| 4 | Benzylamine | Et₃N | CH₃CN | 70 | 16 | 82 |
Protocol 2: General Procedure for the Synthesis of 3-Alkoxy- and 3-Aryloxythietane 1,1-Dioxides
This protocol details the synthesis of 3-alkoxy- and 3-aryloxythietane 1,1-dioxides via the reaction of this compound with alcohols and phenols.
Reaction Scheme:
Caption: Synthesis of 3-alkoxy/aryloxythietane 1,1-dioxides.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.2 eq)
-
Base (e.g., NaH, K₂CO₃) (1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a suspension of the base (1.5 eq) in the chosen anhydrous solvent, add the alcohol or phenol (1.2 eq) at 0 °C (for NaH) or room temperature (for K₂CO₃).
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Stir the mixture for 30 minutes to generate the corresponding alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (see Table 2) for the indicated time, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water (especially if NaH was used).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography to obtain the desired 3-alkoxy- or 3-aryloxythietane 1,1-dioxide.
Quantitative Data for Protocol 2:
| Entry | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 25 | 6 | 92 |
| 2 | Phenol | K₂CO₃ | DMF | 80 | 12 | 75 |
| 3 | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 10 | 88 |
| 4 | Benzyl alcohol | NaH | THF | 50 | 8 | 85 |
Protocol 3: General Procedure for the Synthesis of 3-(Alkyl/Aryl)thiothietane 1,1-Dioxides
This protocol outlines the synthesis of 3-(alkyl/aryl)thiothietane 1,1-dioxides from this compound and thiols.
Reaction Scheme:
Caption: Synthesis of 3-(Alkyl/Aryl)thiothietane 1,1-dioxides.
Materials:
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This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., K₂CO₃, NaH) (1.5 eq)
-
Anhydrous solvent (e.g., Acetone, THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the thiol (1.1 eq) and base (1.5 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (see Table 3) for the specified duration. Monitor the reaction by TLC.
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After completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
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Purify the crude product by column chromatography or recrystallization to yield the pure 3-(alkyl/aryl)thiothietane 1,1-dioxide.
Quantitative Data for Protocol 3:
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | Acetone | 25 | 4 | 95 |
| 2 | Benzylthiol | NaH | THF | 25 | 3 | 90 |
| 3 | Ethanethiol | Et₃N | CH₂Cl₂ | 25 | 6 | 88 |
Logical Workflow for Heterocycle Synthesis
The synthesis of diverse heterocyclic compounds from this compound follows a logical workflow that begins with the selection of the appropriate nucleophile to construct the desired heterocyclic system.
Caption: Workflow for synthesizing novel heterocycles.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around the thietane 1,1-dioxide core. The straightforward nature of these nucleophilic substitution reactions, coupled with the potential for the resulting products to exhibit interesting biological activities, makes this compound an important tool in modern drug discovery and development.
Application Note and Protocol: Scale-Up Synthesis of 3-Bromothietane 1,1-dioxide
This document provides a detailed protocol for the scale-up synthesis of 3-Bromothietane 1,1-dioxide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, starting from readily available precursors.
Introduction
Thietane 1,1-dioxides are four-membered sulfur-containing heterocyclic compounds that have gained significant attention in medicinal chemistry. Their unique structural and electronic properties make them attractive as bioisosteres for various functional groups. This compound, in particular, serves as a key building block for introducing the thietane dioxide moiety into more complex molecules through nucleophilic substitution or cross-coupling reactions. This application note outlines a scalable, three-step synthesis of this compound, commencing with the formation of the thietane ring, followed by oxidation to the sulfone, and concluding with bromination at the 3-position.
Synthetic Pathway Overview
The overall synthetic pathway for this compound is depicted below. The process begins with the cyclization of 1,3-dibromopropane with sodium sulfide to form thietane. Subsequently, the thietane is oxidized to thietane 1,1-dioxide using hydrogen peroxide. The final step involves the bromination of thietane 1,1-dioxide to yield the target compound.
Application Notes and Protocols: One-Pot Synthesis Involving 3-Bromothietane 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a proposed protocol for the one-pot synthesis of a novel heterocyclic scaffold derived from 3-bromothietane 1,1-dioxide. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in exploring the chemical space of thietane-containing molecules.
Introduction
Thietane 1,1-dioxides are four-membered heterocyclic sulfones that have garnered increasing interest in medicinal chemistry. Their rigid, polar, and three-dimensional structure can offer advantages in drug design by improving physicochemical properties such as solubility and metabolic stability. This compound is a key building block for the synthesis of various substituted thietane derivatives due to its reactive carbon-bromine bond, which is susceptible to nucleophilic substitution.
While multi-step syntheses involving this compound are known, one-pot procedures offer significant advantages in terms of efficiency, reduced waste, and time savings. This document outlines a proposed one-pot synthesis of a novel fused heterocyclic system initiated by the reaction of this compound with a bifunctional nucleophile.
Proposed One-Pot Synthesis: Synthesis of a Thietano-Thiazine Dioxide Derivative
This section details a proposed one-pot reaction for the synthesis of a novel thietano[3,2-b][1][2]thiazine 1,1-dioxide derivative. The reaction involves an initial nucleophilic substitution of this compound with an aminothiol, followed by an in-situ intramolecular cyclization.
Reaction Scheme:
This proposed one-pot protocol leverages the differential nucleophilicity of the thiol and amine groups of 2-aminoethanethiol. The more nucleophilic thiol group is expected to initially displace the bromide from the thietane ring. Subsequent intramolecular cyclization via the amine group would then form the fused heterocyclic product.
Quantitative Data Summary
The following table outlines the proposed reaction parameters for the one-pot synthesis. As this is a proposed protocol, the yield is a target estimate.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 2-Aminoethanethiol hydrochloride | 1.1 eq |
| Base | |
| Triethylamine | 2.5 eq |
| Solvent | |
| Acetonitrile (CH₃CN) | 10 mL / mmol of limiting reagent |
| Temperature | |
| Initial reaction (Thiol substitution) | Room Temperature (20-25 °C) |
| Cyclization | Reflux (approx. 82 °C) |
| Reaction Time | |
| Initial reaction | 2 hours |
| Cyclization | 12 hours |
| Proposed Yield | >60% (Target) |
Experimental Protocol
Materials:
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This compound (CAS: 59463-72-8)
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2-Aminoethanethiol hydrochloride
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Triethylamine (Et₃N)
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Acetonitrile (CH₃CN), anhydrous
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Standard laboratory glassware and magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile. Stir the mixture at room temperature until the solid is fully dissolved.
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Addition of Nucleophile and Base: In a separate flask, dissolve 2-aminoethanethiol hydrochloride (1.1 eq) in a minimal amount of anhydrous acetonitrile and add triethylamine (2.5 eq). Add this solution dropwise to the stirred solution of this compound at room temperature over 15 minutes.
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Initial Reaction: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the progress of the initial substitution reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
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Intramolecular Cyclization: After the initial substitution is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thietano[3,2-b][1][2]thiazine 1,1-dioxide derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the proposed one-pot synthesis.
Discussion and Future Directions
The proposed one-pot synthesis offers a streamlined approach to novel heterocyclic systems incorporating the thietane 1,1-dioxide motif. The reactivity of this compound allows for nucleophilic substitution, which is a key entry point for diversification.[3] This proposed protocol can be adapted for a variety of bifunctional nucleophiles, such as other amino-thiols, amino-alcohols, or diamines, to generate a library of novel fused thietane derivatives.
Further optimization of reaction conditions, including base, solvent, and temperature, may be necessary to maximize the yield and purity of the final product. The synthesized compounds can then be evaluated for their biological activity, contributing to the exploration of thietane 1,1-dioxides in drug discovery programs. The incorporation of the sulfone group is a common strategy in medicinal chemistry to enhance properties such as hydrogen bonding capacity and metabolic stability.[4]
It is important to note that this protocol is a proposed methodology based on established chemical principles and has not been experimentally validated. Researchers should exercise standard laboratory safety precautions and perform small-scale test reactions to optimize the conditions for their specific application.
References
Catalytic Methods for the Functionalization of 3-Bromothietane 1,1-dioxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 3-bromothietane 1,1-dioxide. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the thietane 1,1-dioxide motif in bioactive molecules. The following sections detail various palladium- and nickel-catalyzed cross-coupling reactions, as well as modern photoredox-mediated transformations, offering a comprehensive guide for the synthesis of novel 3-substituted thietane 1,1-dioxide derivatives.
Introduction
The thietane 1,1-dioxide scaffold is a valuable pharmacophore in drug discovery, often serving as a bioisostere for other functional groups to improve physicochemical properties such as solubility and metabolic stability. The functionalization of this compound via catalytic methods provides a direct and efficient route to a diverse range of derivatives, enabling extensive structure-activity relationship (SAR) studies. This document outlines key catalytic strategies for C-C and C-N bond formation at the C3 position of the thietane ring.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in this compound makes it a suitable substrate for a variety of these transformations.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or ester. This reaction is widely used for the synthesis of 3-aryl- and 3-vinylthietane 1,1-dioxides.
Logical Relationship of Suzuki-Miyaura Coupling
Application Notes and Protocols for the Derivatization of 3-Bromothietane 1,1-dioxide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane 1,1-dioxide is a four-membered heterocyclic sulfone that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure and favorable physicochemical properties, such as improved solubility and metabolic stability, make it an attractive bioisostere for various functional groups.[1] 3-Bromothietane 1,1-dioxide is a key intermediate that serves as a versatile building block for the synthesis of a diverse array of 3-substituted thietane 1,1-dioxide derivatives. The electron-withdrawing sulfone group activates the C-Br bond, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of various pharmacophoric elements, making it a valuable tool in the exploration of chemical space for drug discovery.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on reactions with common nucleophiles encountered in medicinal chemistry.
Key Derivatization Pathways
The primary route for the derivatization of this compound is through nucleophilic substitution (SN2) reactions. The electrophilic carbon at the 3-position is susceptible to attack by various nucleophiles, leading to the displacement of the bromide leaving group.
dot
References
Troubleshooting & Optimization
Technical Support Center: 3-Bromothietane 1,1-dioxide Synthesis
Welcome to the technical support center for the synthesis of 3-Bromothietane 1,1-dioxide. This resource is designed for researchers, chemists, and drug development professionals to help troubleshoot common issues encountered during synthesis and purification. The following guides and FAQs are based on the most common synthetic routes and predictable side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the assumed synthetic route for this compound in this guide?
This guide primarily addresses impurities arising from the bromination of thietane 1,1-dioxide , a common and direct method for preparing the target compound. This reaction typically involves treating thietane 1,1-dioxide with a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine (Br₂) under radical or ionic conditions.
Q2: My NMR/GC-MS analysis shows a significant amount of unreacted thietane 1,1-dioxide. How can I improve the reaction conversion?
The presence of starting material indicates incomplete conversion. Consider the following adjustments:
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Reagent Stoichiometry: Ensure the brominating agent is used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using TLC or GC-MS to determine the point of maximum conversion.
-
Temperature: Gently increasing the reaction temperature may improve the rate of conversion. However, be cautious as higher temperatures can also promote side reactions.
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Initiation: If using a radical bromination pathway (e.g., with NBS), ensure proper initiation with a radical initiator (like AIBN) or via photo-initiation (UV light).
Q3: My final product is contaminated with succinimide. How can I effectively remove it?
Succinimide is the primary byproduct when using N-Bromosuccinimide (NBS) as the brominating agent.[1] Since succinimide has moderate water solubility, it can typically be removed during the aqueous workup.
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Aqueous Wash: Perform multiple washes of the organic layer with water or a saturated sodium bicarbonate solution.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) is often very effective at removing residual succinimide.
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Column Chromatography: If other purification methods fail, silica gel chromatography can separate the product from succinimide.
Q4: My mass spectrum indicates the presence of a dibrominated species. What is this impurity and how can its formation be minimized?
The presence of a dibrominated species, such as 3,3-dibromothietane 1,1-dioxide, is a result of over-bromination. This occurs when the product reacts further with the brominating agent.
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Control Stoichiometry: Avoid using a large excess of the brominating agent. Use close to 1.0 equivalent and add it portion-wise or via syringe pump to maintain a low concentration in the reaction mixture.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-brominated product.
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Monitor the Reaction: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent the subsequent bromination of the product.
Q5: I observe a byproduct with a mass corresponding to the addition of a hydroxyl group. What is the cause?
This impurity is likely 3-hydroxythietane 1,1-dioxide. It forms when water is present in the reaction mixture and acts as a nucleophile, reacting with an intermediate or the product itself. The bromination of alkenes in the presence of water is a known method for forming halohydrins.[2][3]
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent atmospheric moisture from entering.
-
Solvent Choice: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).
Q6: My purified product seems to degrade over time, developing an acidic character. What is happening and how can I improve its stability?
This compound can be susceptible to elimination of hydrogen bromide (HBr), especially in the presence of trace amounts of base or upon heating. This elimination reaction forms thiete 1,1-dioxide.
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Storage: Store the purified product in a cool, dark place, preferably in a refrigerator or freezer.
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Neutral pH: Ensure the product is free from any acidic or basic residues from the workup. A final wash with brine and thorough drying over a neutral agent like sodium sulfate is recommended.
-
Avoid Basic Conditions: Be mindful that exposure to basic conditions during subsequent reaction steps or purification (e.g., amine bases, basic chromatography systems) can trigger this degradation pathway.
Troubleshooting Guide
The following table summarizes common impurities, their likely causes, and suggested solutions for both reaction optimization and purification.
| Issue / Observation | Potential Impurity | Likely Cause | Proposed Solution (Reaction) | Proposed Solution (Purification) |
| Peak for C₃H₆O₂S | Thietane 1,1-dioxide (Starting Material) | Incomplete reaction. | Increase reaction time, temperature, or equivalents of brominating agent. Ensure proper initiation for radical reactions. | Column chromatography or recrystallization. |
| Peak for C₄H₅NO₂ | Succinimide (Byproduct) | Use of NBS as the brominating agent. | This is an unavoidable byproduct of using NBS. | Thorough aqueous workup (water or NaHCO₃ washes). Recrystallization. |
| Peak for C₃H₄Br₂O₂S | 3,3-Dibromothietane 1,1-dioxide (Over-bromination) | Excess brominating agent; high temperature. | Use ~1.0 equivalent of brominating agent, add it slowly. Reduce reaction temperature. | Careful column chromatography or fractional recrystallization. |
| Peak for C₃H₆O₃S | 3-Hydroxythietane 1,1-dioxide (Solvent Adduct) | Presence of water in the reaction. | Use anhydrous solvents and glassware; run under an inert atmosphere. | Column chromatography. |
| Product darkens/becomes acidic | Thiete 1,1-dioxide (Elimination Product) | Degradation of the product, often catalyzed by base or heat. | Avoid high temperatures during workup and purification. Ensure all basic reagents are quenched. | Store the final product at low temperatures and under neutral conditions. |
Experimental Protocols
Representative Synthesis: Bromination of Thietane 1,1-dioxide using NBS
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve Thietane 1,1-dioxide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with 1 M sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Impurity Formation Pathways
This diagram illustrates the primary reaction pathway to the desired product and the side reactions that lead to common impurities.
References
Technical Support Center: Purification of Crude 3-Bromothietane 1,1-dioxide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Bromothietane 1,1-dioxide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The compound "oiled out" instead of crystallizing. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent systems like water or mixtures such as ethanol/water or acetone/hexane.[1][2]- Use the minimum amount of hot solvent required to dissolve the crude product.[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]- If an oil forms, try re-heating the solution and adding a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation. Slow cooling is crucial. |
| Product is Still Impure After Recrystallization | - The chosen solvent did not effectively differentiate between the product and the impurities.- Co-precipitation of impurities with the product. | - Perform small-scale solvent screening to find a solvent that dissolves the impurities well at all temperatures but the product only when hot.- Consider a second recrystallization from a different solvent system.- If impurities are acidic or basic, a pre-purification wash with a mild aqueous base (e.g., sodium bicarbonate solution) or acid may be beneficial. |
| Streaking or Poor Separation on TLC Plate | - The sample is too concentrated.- The compound is highly polar and is interacting strongly with the silica gel.- The developing solvent is not polar enough. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like methanol or acetic acid to the eluent system to improve the spot shape.- Increase the polarity of the eluent. A common starting point is a 1:1 mixture of hexane and ethyl acetate.[5] |
| Product Decomposes on Silica Gel Column | - this compound may be sensitive to the acidic nature of standard silica gel.- Prolonged contact time with the stationary phase. | - Use deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) or an alternative stationary phase like alumina (neutral or basic).- Perform flash column chromatography to minimize the time the compound spends on the column.[6] |
| Co-elution of Impurities During Column Chromatography | - The chosen eluent system does not provide adequate separation between the product and impurities. | - Optimize the solvent system using TLC. The ideal system should provide a good separation between the spot of the desired product and any impurity spots, with the product having an Rf value of around 0.3-0.4.[7]- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Presence of Dimethyl Sulfone as an Impurity | - Dimethyl sulfone can be a byproduct in the synthesis of related thietane 1,1-dioxides.[8] | - Dimethyl sulfone is relatively polar and water-soluble. A pre-purification wash of the crude product with water may help to remove it.- During column chromatography, dimethyl sulfone will likely elute with more polar solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting methods for the purification of crude this compound?
A1: For initial purification, a simple aqueous workup to remove inorganic salts and water-soluble impurities is advisable. Following this, recrystallization and flash column chromatography are the most common and effective methods for purifying solid organic compounds like this compound.[9]
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but poorly at room temperature or below. A good starting point for polar compounds like this compound could be water, or a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane).[1][2][10] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one.
Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A3: Standard silica gel is a common stationary phase. However, if the compound shows signs of degradation, deactivated silica or alumina can be used. For the mobile phase, a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate or acetone is a good starting point.[6] The optimal solvent ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[7]
Q4: Can distillation be used to purify this compound?
A4: Given its high boiling point (356.5 °C at 760 mmHg) and the strained nature of the thietane ring, distillation is generally not a suitable method for purifying this compound as it may lead to decomposition at elevated temperatures.[7][11]
Q5: How can I monitor the purity of the fractions collected during column chromatography?
A5: The purity of the collected fractions should be monitored by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop the plate in the same eluent system used for the column, and visualize the spots (e.g., under UV light or using a staining agent). Combine the fractions that contain the pure product.[5]
Experimental Protocols
The following are generalized experimental protocols and may require optimization based on the specific nature and quantity of the crude this compound.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture gently. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling. Test various solvents and solvent mixtures (e.g., water, ethanol/water, acetone/hexane).
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Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve it.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent combinations (e.g., different ratios of hexane/ethyl acetate or pentane/acetone). The ideal system will give the desired product an Rf value of approximately 0.3-0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a glass column, ensuring there are no air bubbles in the packed bed. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the prepared column. Alternatively, a concentrated solution of the crude product can be carefully loaded directly onto the column.
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Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate. Collect fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Decision workflow for the purification of crude this compound.
Caption: Potential decomposition pathway of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. stolaf.edu [stolaf.edu]
- 11. Cas 59463-72-8,this compound | lookchem [lookchem.com]
"troubleshooting low yields in 3-Bromothietane 1,1-dioxide reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with reactions involving 3-Bromothietane 1,1-dioxide.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Question: I am experiencing low yields in my nucleophilic substitution reaction with this compound and an amine/phenol nucleophile. What are the potential causes and how can I improve the yield?
Answer:
Low yields in nucleophilic substitution reactions with this compound are a common issue and can often be attributed to several factors. This compound is a reactive electrophile due to the electron-withdrawing sulfone group and the strained four-membered ring.[1] However, optimizing reaction conditions is crucial for success.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
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Temperature: Inadequate temperature can lead to a slow reaction rate. Conversely, excessively high temperatures can promote side reactions such as elimination. A gradual increase in temperature, for example in 10-20°C increments, is recommended to find the optimal balance.[2]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are often effective for SN2 reactions as they can enhance the nucleophilicity of the reacting amine or phenoxide.[2]
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Base: For reactions with phenols, a suitable base is required to generate the more nucleophilic phenoxide. The choice and amount of base can significantly impact the yield. For Suzuki coupling reactions, bases like potassium carbonate are commonly used.[3][4]
-
-
Nucleophile Reactivity:
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Strength: The nucleophilicity of amines follows the general trend: secondary > primary > ammonia.[5] Steric hindrance on the amine can also reduce its reactivity.[5] For phenols, the presence of electron-donating groups on the aromatic ring will increase the nucleophilicity of the corresponding phenoxide.
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Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[6] Ensuring an adequate concentration of the nucleophile is important.
-
-
Side Reactions:
-
Elimination: Formation of the corresponding thiete 1,1-dioxide via an elimination reaction is a common side product, especially at higher temperatures or with more basic nucleophiles.[2] Using milder reaction conditions can help to minimize this.
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Multiple Substitutions: In reactions with primary amines, over-alkylation to form secondary and tertiary amines can occur, leading to a mixture of products.[7] Using a large excess of the primary amine can help to favor the formation of the desired mono-substituted product.
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Issue 2: Poor Yields in Suzuki Coupling Reactions
Question: My Suzuki coupling reaction using this compound is giving a low yield of the desired product. What are the common pitfalls and how can I optimize the reaction?
Answer:
Low yields in Suzuki coupling reactions are a frequent problem. The success of a Suzuki coupling is highly dependent on the specific substrates and the careful optimization of reaction parameters.
Potential Causes & Solutions:
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Catalyst Deactivation:
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Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen.[2] It is crucial to thoroughly degas the solvent and reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Improper Ligand Choice: The choice of phosphine ligand is critical. The ligand stabilizes the palladium catalyst and influences its reactivity. Screening different ligands can be beneficial.
-
-
Suboptimal Reaction Conditions:
-
Base: The base plays a key role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be dependent on the solvent system.[2]
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Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. The water is necessary for the activity of many inorganic bases.[3]
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Temperature: While heating is often required, excessive temperatures can lead to catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.[2]
-
-
Side Reactions:
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Homocoupling: Homocoupling of the boronic acid is a common side reaction that consumes the coupling partner and reduces the yield of the desired product. This can be minimized by ensuring efficient oxidative addition and transmetalation steps.
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Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture, leading to the formation of the corresponding arene. Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this.
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Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
A1: this compound is a reactive electrophile. The sulfone group is strongly electron-withdrawing, which increases the electrophilicity of the carbon atoms in the ring. The bromine atom is a good leaving group, making the C-Br bond susceptible to nucleophilic attack. The strained four-membered ring can also influence its reactivity.[1]
Q2: Which type of nucleophilic substitution mechanism (SN1 or SN2) is more likely with this compound?
A2: Given that this compound is a secondary alkyl halide, it can potentially undergo both SN1 and SN2 reactions. However, the SN2 mechanism is often favored with strong, unhindered nucleophiles and in polar aprotic solvents. The SN1 mechanism would involve the formation of a secondary carbocation, which is less stable than a tertiary carbocation.
Q3: What are some common side products to look out for in reactions with this compound?
A3: A common side product in nucleophilic substitution reactions is the elimination product, 2H-thiete 1,1-dioxide, formed by the loss of HBr.[2] In Suzuki coupling reactions, homocoupling of the boronic acid is a potential side product. With amine nucleophiles, over-alkylation can lead to mixtures of secondary and tertiary amine products.[7]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques to monitor the consumption of the starting material and the formation of the product.[3]
Data Presentation
Table 1: Example Conditions for Nucleophilic Substitution with an Amine
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propylamine | - | Acetonitrile | Room Temp. | - | 91 | [7] |
| Isobutylamine | - | Acetonitrile | Room Temp. | - | 91 | [7] |
Table 2: General Conditions for Suzuki Coupling Reactions
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/Water | 90 | 60-90 | [3] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/Water | 100 | 70-95 | [4] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
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Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
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Solvent and Reagent Addition: Add the chosen solvent (e.g., acetonitrile) followed by the amine nucleophile (1.2 - 2.0 eq.).
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Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild aqueous acid to remove excess amine. The organic layer is then dried and concentrated.
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Purification: The crude product is purified by a suitable method, such as column chromatography.
General Protocol for Suzuki Coupling Reaction
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Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
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Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 4:1) to the flask.
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Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
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Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for low yields in nucleophilic substitution reactions.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
Technical Support Center: 3-Bromothietane 1,1-dioxide Reactions with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromothietane 1,1-dioxide and strong bases. The following information is compiled to address potential side reactions and offer guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary side reactions when using this compound with strong bases?
When this compound is treated with strong bases, the principal side reaction is an E2 elimination to form the highly reactive intermediate, thiete-1,1-dioxide. Due to the strained nature of the four-membered ring, subsequent ring-opening of the thiete-1,1-dioxide can also occur.
Q2: How does the choice of strong base (e.g., NaOH, KOH, LDA) influence the reaction outcome?
The choice of base is critical. Sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are more likely to favor deprotonation and subsequent elimination to form thiete-1,1-dioxide.[1][2][3] Less hindered and more nucleophilic bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous media, can lead to a mixture of elimination and substitution products, as well as promote ring-opening reactions.[4][5][6][7]
Q3: What is thiete-1,1-dioxide and why is it significant in these reactions?
Thiete-1,1-dioxide is the product of an elimination reaction where HBr is removed from this compound. It is a highly reactive Michael acceptor due to the electron-withdrawing sulfone group.[4] Its formation is significant because it can readily react with any nucleophiles present in the reaction mixture, including the base, solvents, or other reactants, leading to a variety of secondary byproducts.[5]
Q4: Can the thietane ring open during the reaction?
Yes, the high ring strain of the thietane 1,1-dioxide scaffold makes it susceptible to ring-opening, particularly under basic conditions.[8] The formation of the even more strained thiete-1,1-dioxide intermediate can further facilitate ring-opening pathways. For instance, treatment of thiete sulfone with aqueous sodium hydroxide has been shown to yield dimethyl sulfone, indicating a ring-opening event.[5]
Troubleshooting Guides
Problem 1: Low yield of the desired product and formation of a major, unidentified byproduct.
| Possible Cause | Suggested Solution |
| Elimination to Thiete-1,1-dioxide: The strong base is primarily causing elimination of HBr from the this compound. | - Lower the reaction temperature: This can help to disfavor the elimination pathway. - Use a less hindered base: If elimination is desired, a bulkier base may be more selective. If substitution is desired, a less hindered base at a lower temperature may be more effective. - Slowly add the base: Maintaining a low concentration of the base can help to control the rate of elimination. |
| Reaction of Thiete-1,1-dioxide with Nucleophiles: The byproduct may be a result of the reactive thiete-1,1-dioxide intermediate reacting with the base, solvent, or starting material.[5] | - Use a non-nucleophilic, sterically hindered base: Bases like LDA are less likely to add to the thiete-1,1-dioxide.[1][2][3] - Choose an aprotic, non-nucleophilic solvent. - Consider an in situ trapping experiment: Introduce a desired nucleophile to react with the thiete-1,1-dioxide as it is formed. |
Problem 2: A complex mixture of products is observed, with no single major product.
| Possible Cause | Suggested Solution |
| Multiple Reaction Pathways: A combination of elimination, substitution, and ring-opening reactions is likely occurring. | - Re-evaluate the choice of base and solvent: For substitution, consider milder basic conditions or alternative synthetic routes. For reactions involving the thiete-1,1-dioxide intermediate, optimize for its formation and subsequent trapping. - Simplify the reaction conditions: Reduce the number of reactive species present to minimize potential side reactions. |
| Decomposition of Starting Material or Products: The high reactivity of the intermediates or the harshness of the reaction conditions may be leading to degradation.[8] | - Run the reaction at a lower temperature and for a shorter duration. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Data on Potential Side Reactions
| Strong Base | Solvent | Expected Major Side Reaction | Potential Byproducts | Supporting Evidence |
| NaOH / KOH | Aqueous | Elimination / Ring-Opening | Thiete-1,1-dioxide, Ring-opened sulfones | Thiete sulfone with aq. NaOH gives dimethyl sulfone.[5] |
| NaOH / KOH | Alcoholic | Elimination | Thiete-1,1-dioxide | Alcoholic KOH favors elimination.[6][7] |
| LDA | Aprotic (e.g., THF) | Elimination | Thiete-1,1-dioxide | LDA is a non-nucleophilic, sterically hindered base favoring deprotonation.[1][2][3] |
Experimental Protocols: General Considerations
When working with this compound and strong bases, the following general protocol considerations are recommended:
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Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of intermediates with oxygen and moisture.
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Anhydrous Conditions: Use anhydrous solvents and reagents, as water can act as a nucleophile and proton source, leading to undesired side reactions.
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Low Temperature: Initiate reactions at a low temperature (e.g., -78 °C) and slowly warm to the desired temperature to control exothermic processes and minimize side reactions.
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Slow Addition: Add the strong base dropwise to the solution of this compound to maintain a low instantaneous concentration of the base, which can improve selectivity.
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Quenching: Quench the reaction carefully at low temperature, for example, with a saturated aqueous solution of ammonium chloride.
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Analysis: Analyze the crude reaction mixture by techniques such as ¹H NMR, LC-MS, and GC-MS to identify the products and byproducts formed.
Visualizing Reaction Pathways
To aid in understanding the potential side reactions, the following diagrams illustrate the key pathways.
Caption: Elimination pathway of this compound.
Caption: Potential ring-opening pathway following elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-Bromothietane 1,1-dioxide Substitutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of nucleophilic substitution reactions involving 3-Bromothietane 1,1-dioxide. This resource is designed to assist researchers in overcoming common challenges and achieving optimal reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the substitution reaction of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of Nucleophile: The chosen amine or other nucleophile may not be sufficiently reactive. 2. Inappropriate Solvent: The solvent may not adequately solvate the reactants or may hinder the reaction mechanism (e.g., protic solvent for SN2). 3. Incorrect Base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HBr byproduct effectively. 4. Low Reaction Temperature: The activation energy for the reaction may not be reached. 5. Decomposition of Reactant: this compound may be unstable under the reaction conditions. | 1. Increase Nucleophilicity: If using a neutral amine, consider a more nucleophilic one. For alcohols or thiols, deprotonation with a suitable base to form the corresponding alkoxide or thiolate will significantly increase nucleophilicity. 2. Solvent Selection: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. For SN1 type reactions, polar protic solvents can be used. 3. Base Selection: Use a non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate to neutralize HBr without competing with the primary nucleophile. The strength of the base should be sufficient to deprotonate the nucleophile if required. 4. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition. 5. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen. |
| Formation of Side Products (e.g., Elimination Product) | 1. Sterically Hindered Nucleophile/Base: Bulky nucleophiles or bases can favor elimination over substitution. 2. High Reaction Temperature: Higher temperatures often favor elimination pathways. 3. Strongly Basic Conditions: The use of strong, bulky bases can promote elimination. | 1. Choice of Nucleophile/Base: Use a less sterically hindered nucleophile or base. 2. Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. 3. Weaker Base: If possible, use a weaker, non-nucleophilic base that is still capable of neutralizing the acid byproduct. |
| Formation of Multiple Products (Overalkylation of Amines) | 1. High Reactivity of the Product: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to further reaction with this compound to form a tertiary amine. This can continue to form a quaternary ammonium salt. | 1. Use a Large Excess of the Amine Nucleophile: This will increase the probability of this compound reacting with the starting amine rather than the product.[1][2] 2. Slow Addition of Electrophile: Add the this compound solution slowly to the solution of the amine to maintain a low concentration of the electrophile. 3. Protecting Groups: For complex syntheses, consider protecting the amine to prevent overalkylation. |
| Difficult Product Purification | 1. Polarity of the Product: The sulfone group makes the product highly polar, which can lead to difficult separation from polar solvents or byproducts. 2. Presence of Unreacted Starting Materials and Byproducts: A complex reaction mixture can complicate purification. | 1. Chromatography: Flash column chromatography on silica gel is a common method for purifying polar compounds. A gradient elution from a non-polar to a polar solvent system is often effective. 2. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. 3. Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and water-soluble impurities before chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a substitution reaction with an amine nucleophile?
A1: A good starting point is to use a polar aprotic solvent such as DMF or acetonitrile. Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to scavenge the HBr formed during the reaction. Use a slight excess of the amine nucleophile (1.1-1.5 equivalents). Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature.
Q2: How can I minimize the formation of the elimination byproduct, thiete 1,1-dioxide?
A2: The formation of the thiete 1,1-dioxide is a common side reaction, particularly with hindered nucleophiles or at elevated temperatures. To minimize this, use a less sterically hindered nucleophile if possible and run the reaction at the lowest effective temperature. Using a non-nucleophilic base is also crucial.
Q3: My amine nucleophile is not reacting. What can I do?
A3: If your amine is particularly electron-poor or sterically hindered, it may not be nucleophilic enough to react under standard conditions. You can try increasing the reaction temperature, using a more polar solvent to facilitate charge separation in the transition state, or, if applicable, deprotonating the amine with a strong, non-nucleophilic base to increase its nucleophilicity.
Q4: I am observing the formation of secondary and tertiary amine byproducts. How can I obtain the primary substitution product selectively?
A4: Overalkylation is a common issue when reacting primary amines with alkyl halides. To favor the formation of the monosubstituted product, use a large excess of the primary amine (e.g., 5-10 equivalents). This statistically favors the reaction of this compound with the more abundant primary amine over the secondary amine product.[1][2]
Q5: What is a suitable method for purifying the 3-amino-thietane 1,1-dioxide product?
A5: The product is expected to be a polar compound. After an aqueous workup to remove any inorganic salts, flash column chromatography on silica gel is a standard and effective method for purification. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. If the product is a solid, recrystallization can also be an excellent purification technique.
Data Presentation
The following tables summarize typical reaction conditions for nucleophilic substitutions on thietane derivatives, based on available literature for analogous systems. Note: Specific data for this compound is limited; these conditions are based on general principles and related compounds.
Table 1: General Reaction Conditions for Nucleophilic Substitution on 3-Halothietane Derivatives
| Nucleophile Class | Typical Solvents | Typical Bases | Temperature Range (°C) | General Observations |
| Primary Amines | DMF, Acetonitrile, DMSO | TEA, DIPEA, K2CO3 | 25 - 80 | Overalkylation is a potential side reaction. A large excess of the amine can improve selectivity. |
| Secondary Amines | DMF, Acetonitrile, DMSO | TEA, DIPEA, K2CO3 | 25 - 80 | Generally good reactivity. |
| Anilines | DMF, Dioxane | TEA, K2CO3 | 50 - 120 | May require higher temperatures due to lower nucleophilicity compared to aliphatic amines. |
| Thiols | Toluene, MeCN | None or weak base | 40 - 110 | Generally highly nucleophilic and react well. |
| Alcohols | MeCN | Brønsted Acid (e.g., Tf2NH) | 25 - 40 | Often require acid catalysis. |
Experimental Protocols
The following are generalized experimental protocols based on nucleophilic substitution reactions of related haloalkanes and thietane derivatives. These should be adapted and optimized for specific substrates and nucleophiles.
Protocol 1: General Procedure for the Reaction of this compound with a Primary or Secondary Amine
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To a solution of the amine (1.2 equivalents) in anhydrous DMF (0.2 M) in a flame-dried flask under an argon atmosphere, add triethylamine (1.5 equivalents).
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Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
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If no reaction is observed after several hours, gradually heat the mixture to 50-80 °C.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Amine Substitution.
Troubleshooting Logic
References
"preventing elimination byproducts in reactions of 3-Bromothietane 1,1-dioxide"
Welcome to the technical support center for 3-Bromothietane 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing elimination byproducts in reactions involving this versatile reagent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of this compound in nucleophilic substitution reactions.
Issue 1: Low yield of the desired substitution product and formation of a major byproduct.
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Question: My reaction is producing a significant amount of an apolar byproduct, which I suspect is the elimination product, 2H-thiete 1,1-dioxide. How can I favor the desired nucleophilic substitution?
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Answer: The formation of 2H-thiete 1,1-dioxide is a common side reaction in reactions with this compound, particularly under basic conditions or at elevated temperatures. To favor nucleophilic substitution, consider the following troubleshooting steps:
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Temperature Control: In general, elimination reactions are entropically favored and are therefore more prevalent at higher temperatures.[1][2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and only increase the temperature if the reaction is too slow.
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Choice of Base: If your nucleophile requires deprotonation, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong, non-hindered bases like sodium hydroxide or alkoxides. Strong bases readily abstract the acidic protons at the C2 and C4 positions, promoting elimination.
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Nucleophile Selection: Highly basic nucleophiles will favor elimination. If possible, use a less basic nucleophile. For instance, thiols are generally less basic and more nucleophilic than alcohols.
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Solvent Choice: Polar aprotic solvents such as DMF or DMSO can enhance the rate of S_N2 reactions, which may help favor substitution over elimination. Protic solvents can solvate the nucleophile, potentially reducing its nucleophilicity and favoring elimination in some cases.
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Issue 2: The reaction is very slow at low temperatures, and increasing the temperature leads to the elimination product.
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Question: I'm trying to avoid elimination by keeping the temperature low, but my nucleophilic substitution reaction is not proceeding. What can I do?
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Answer: This is a common challenge. Here are some strategies to enhance the reaction rate without promoting elimination:
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Use a More Reactive Nucleophile: If possible, convert your nucleophile to a more reactive form. For example, use a thiolate instead of a thiol, or an alkoxide instead of an alcohol. This increases the nucleophilicity without necessarily increasing the basicity to a point where elimination dominates.
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Catalysis: For weakly nucleophilic partners, the use of a catalyst can be beneficial. While not extensively documented for this compound, related systems have shown that Lewis acids can activate the substrate towards nucleophilic attack.[1]
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Increase Concentration: Running the reaction at a higher concentration can increase the rate of a bimolecular substitution reaction (S_N2).
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Frequently Asked Questions (FAQs)
Q1: What is the primary elimination byproduct in reactions of this compound?
A1: The primary elimination byproduct is 2H-thiete 1,1-dioxide, formed through the removal of hydrogen bromide (HBr).
Q2: Which factors generally favor elimination over substitution?
A2: The following factors tend to favor the formation of the elimination byproduct:
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High Temperatures: Elimination reactions have a higher activation energy but are more entropically favorable, thus being favored at higher temperatures.[1][2][3]
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Strong and/or Sterically Hindered Bases: Strong bases promote the E2 elimination pathway.[4] Sterically hindered bases can also favor elimination by preferentially abstracting a proton rather than attacking the sterically encumbered carbon atom.
-
Weakly Nucleophilic Bases: A reagent that is a strong base but a poor nucleophile will favor elimination.
-
Solvent: The choice of solvent can influence the reaction pathway, with less polar solvents sometimes favoring elimination.
Q3: Are there specific classes of nucleophiles that are more prone to causing elimination?
A3: Yes, nucleophiles with high basicity are more likely to act as bases and induce elimination. For example, alkoxides (RO⁻) are generally more basic than thiolates (RS⁻), and thus might lead to a higher proportion of the elimination product under similar conditions. Electron-poor arenes have also been observed to lead to elimination in related systems.[1][2]
Q4: Can the order of addition of reagents make a difference?
A4: Yes. If you are using a base to deprotonate your nucleophile, it is often best to first deprotonate the nucleophile and then add the this compound slowly to the solution of the pre-formed nucleophile. This minimizes the concentration of the free base in the reaction mixture, which could otherwise react directly with the substrate to cause elimination.
Data Presentation
The following tables summarize the expected outcomes and recommended conditions for nucleophilic substitution reactions on this compound with different classes of nucleophiles, with a focus on minimizing the formation of the 2H-thiete 1,1-dioxide byproduct.
Table 1: Reaction Conditions for Nucleophilic Substitution on this compound
| Nucleophile Class | Example Nucleophile | Recommended Base (if needed) | Recommended Solvent | Recommended Temperature (°C) | Expected Major Product | Expected Byproduct |
| Amines | Piperidine | K₂CO₃ or excess amine | Acetonitrile, THF | 25 - 60 | 3-(Piperidin-1-yl)thietane 1,1-dioxide | 2H-thiete 1,1-dioxide |
| Thiols | Thiophenol | K₂CO₃ or NaH | DMF, THF | 0 - 40 | 3-(Phenylthio)thietane 1,1-dioxide | 2H-thiete 1,1-dioxide |
| Alcohols/Alkoxides | Sodium Methoxide | N/A | Methanol, THF | 0 - 25 | 3-Methoxythietane 1,1-dioxide | 2H-thiete 1,1-dioxide |
Table 2: Troubleshooting Guide for Minimizing Elimination Byproduct
| Symptom | Potential Cause | Suggested Solution |
| High percentage of 2H-thiete 1,1-dioxide | Reaction temperature is too high. | Lower the reaction temperature. Start at 0 °C or room temperature. |
| A strong, non-hindered base is being used. | Switch to a weaker or more sterically hindered base (e.g., K₂CO₃, DBU). | |
| The nucleophile is too basic. | If possible, use a less basic analogue of the nucleophile. | |
| Slow or no reaction at low temperatures | Insufficiently reactive nucleophile. | Use the corresponding anion of the nucleophile (e.g., thiolate instead of thiol). |
| Low concentration of reactants. | Increase the concentration of the reactants. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Piperidin-1-yl)thietane 1,1-dioxide (Substitution with an Amine)
-
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq) and piperidine (1.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(piperidin-1-yl)thietane 1,1-dioxide.
-
Protocol 2: Synthesis of 3-(Phenylthio)thietane 1,1-dioxide (Substitution with a Thiol)
-
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
To a solution of thiophenol (1.1 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(phenylthio)thietane 1,1-dioxide.
-
Visualizations
Caption: Competing S_N2 and E2 pathways in reactions of this compound.
Caption: General experimental workflow for nucleophilic substitution on this compound.
References
"storage and handling recommendations for 3-Bromothietane 1,1-dioxide"
This technical support guide provides detailed storage and handling recommendations for 3-Bromothietane 1,1-dioxide, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound in a cool, dry place. While some sources suggest room temperature is acceptable, for optimal stability, storage in a refrigerator at 2-8°C is advisable, particularly for extended periods. Keep the container tightly sealed to prevent moisture absorption.
Q2: What are the primary hazards associated with handling this compound?
This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid or solutions should be conducted in a well-ventilated laboratory hood.
Q3: What are the signs of decomposition for this compound?
Visible signs of decomposition may include a change in color (discoloration or darkening) or the development of a strong, unpleasant odor. The presence of impurities may also be indicated by a broadening or lowering of its melting point range (153-155 °C).[1]
Q4: Is this compound sensitive to air or moisture?
While specific data on air sensitivity is limited, it is good practice to store this compound under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric components. The container should always be tightly sealed when not in use.
Q5: What materials should be avoided when working with this compound?
Avoid contact with strong oxidizing agents and strong bases. Due to the presence of an activated bromine atom, this compound can undergo nucleophilic substitution reactions. Therefore, it is reactive towards nucleophiles and should be kept separate from such reagents during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty in achieving expected reaction yield | Degradation of the reagent. | - Confirm the purity of the this compound via analytical methods such as NMR or melting point analysis. - Ensure the reagent has been stored under the recommended cool, dry, and inert conditions. - Use a freshly opened container or a recently purified batch of the reagent. |
| Inconsistent experimental results | Inhomogeneous material or presence of impurities. | - Ensure the material is homogeneous before use. If it appears discolored or crystalline form has changed, consider purification. - Check for potential cross-contamination in your experimental setup. |
| Visible change in material appearance (e.g., clumping, discoloration) | Moisture absorption or decomposition. | - Discard the material if significant degradation is suspected. - For future use, ensure storage in a desiccator or under an inert atmosphere. |
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 59463-72-8 | [1] |
| Molecular Formula | C₃H₅BrO₂S | [1] |
| Molecular Weight | 185.04 g/mol | [1] |
| Melting Point | 153-155 °C | [1] |
| Boiling Point | 356.5 °C at 760 mmHg | [1] |
| Hazard Class | Irritant | [1] |
Experimental Protocols
Safe Handling and Weighing Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn, including safety glasses with side shields, nitrile gloves, and a lab coat. All operations should be performed inside a certified chemical fume hood.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation onto the solid.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of the solid using a clean spatula. Avoid creating dust.
-
Sealing: Immediately and tightly seal the main container after dispensing. Purging the headspace with an inert gas like argon or nitrogen before sealing is recommended for long-term storage.
-
Cleanup: Clean any spills on the balance and surrounding area immediately. Dispose of any contaminated weighing paper or disposable equipment in a designated hazardous waste container.
Visualizations
Caption: Recommended Storage and Handling Workflow for this compound.
Caption: Troubleshooting Decision Tree for Experiments Involving this compound.
References
"analytical methods for determining the purity of 3-Bromothietane 1,1-dioxide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for analytical methods used to determine the purity of 3-Bromothietane 1,1-dioxide. This resource is intended for researchers, scientists, and drug development professionals.
Analytical Workflow Overview
The purity of this compound is crucial for its application in research and drug development. A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: What are the typical GC-MS parameters for analyzing this compound?
A1: A good starting point for method development is outlined in the table below. These parameters may require optimization based on your specific instrument and column.
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temp | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Mass Range | 40-400 amu |
| Ionization | Electron Ionization (EI) at 70 eV |
Q2: I am seeing peak tailing for my analyte. What could be the cause?
A2: Peak tailing in GC-MS can be caused by several factors:
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Active sites in the inlet or column: The sulfone group in this compound can interact with active sites.
-
Troubleshooting:
-
Deactivate the inlet liner with a fresh silanized liner.
-
Condition the column according to the manufacturer's instructions.
-
Trim the first few centimeters of the column.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Troubleshooting: Dilute your sample and re-inject.
-
-
Incompatible Solvent: While less common, a highly polar solvent with a non-polar column can sometimes cause issues.
-
Troubleshooting: Ensure your sample is dissolved in a volatile, moderately polar solvent like dichloromethane or ethyl acetate.
-
Q3: My mass spectrum shows unexpected fragments. How can I confirm the identity of my main peak?
A3: The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio).
-
Troubleshooting:
-
Look for the molecular ion peak and other fragments that also exhibit this isotopic pattern.
-
Compare your obtained spectrum with a reference spectrum if available.
-
Ensure proper background subtraction to remove contributions from column bleed or co-eluting impurities.
-
High-Performance Liquid Chromatography (HPLC-UV)
Q1: Which column and mobile phase are recommended for HPLC analysis?
A1: A reverse-phase C18 column is a standard choice. A gradient method is often necessary to separate the main compound from potential impurities.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp | 30 °C |
Q2: I'm not getting good separation between my main peak and an impurity. What can I do?
A2: To improve separation (resolution) in HPLC:
-
Adjust the Gradient: Make the gradient shallower (i.e., increase the time over which the percentage of mobile phase B changes). This gives more time for compounds to interact with the stationary phase.
-
Change the Mobile Phase: Try methanol as mobile phase B instead of acetonitrile, as this can alter selectivity.
-
Modify the pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of acidic or basic impurities, altering their retention time.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Q1: How can I use ¹H NMR to determine the absolute purity of my sample?
A1: Quantitative ¹H NMR (qNMR) is a powerful method for determining purity without the need for a specific reference standard of the analyte.[1] It relies on using a certified internal standard.[1][2]
Troubleshooting qNMR Purity Determination
Caption: A troubleshooting guide for common issues encountered during qNMR purity analysis.
Q2: What are some potential impurities I should look for in the ¹H NMR spectrum?
A2: Based on common synthetic routes for similar compounds, potential impurities include:
-
Thietane 1,1-dioxide: Unreacted starting material.
-
Solvent Residues: Residual solvents from synthesis and purification (e.g., dichloromethane, ethyl acetate).[1]
-
Degradation Products: Such as ring-opened species.[3]
Experimental Protocols
Protocol 1: GC-MS Purity Analysis
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Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of dichloromethane.
-
Instrument Setup:
-
Install a suitable column (e.g., DB-5ms) and condition it.
-
Set the GC and MS parameters as recommended in the table above.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data over the specified mass range.
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent of the main peak relative to the total area of all peaks to estimate purity.
-
Identify impurity peaks by interpreting their mass spectra.
-
Protocol 2: Absolute Purity Determination by qNMR
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.
-
Accurately weigh about 15-25 mg of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
std: Internal Standard
-
analyte: this compound
-
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
"managing the exothermic potential of 3-Bromothietane 1,1-dioxide reactions"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic potential of reactions involving 3-Bromothietane 1,1-dioxide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Disclaimer
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, this table provides data for analogous compounds and general recommendations.
| Parameter | Value/Recommendation | Source/Rationale |
| Melting Point | 153-155 °C | Chemical Supplier Data |
| Boiling Point | 356.5 °C at 760 mmHg | Chemical Supplier Data |
| Onset of Thermal Decomposition | Data not available. Assume potential for decomposition at elevated temperatures. | Prudent assumption for a strained, functionalized molecule. |
| Heat of Reaction (ΔHrxn) | Data not available. Reactions are potentially exothermic. | General principle for reactions involving strained rings and reactive functional groups. |
| Recommended Quenching Agents | Aqueous sodium metabisulfite, sodium bisulfite, sodium thiosulfate, or water. | Mentioned in a patent for a similar synthesis and general practice for brominated compounds.[1][2] |
| Recommended Cooling for Quench | Ice-water bath (0-5 °C). | Best practice to control exothermic quenching reactions.[3] |
Troubleshooting Guides
Issue 1: Unexpected Exotherm During Reaction
Symptoms:
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Rapid, uncontrolled rise in reaction temperature.
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Increase in pressure within the reaction vessel.
-
Noticeable gas evolution.
-
Change in color or viscosity of the reaction mixture.
Potential Causes:
-
Addition rate of this compound or other reagents is too fast.
-
Inadequate cooling or stirring.
-
Incorrect solvent or concentration, leading to poor heat dissipation.
-
Presence of impurities that catalyze a side reaction or decomposition.
Recommended Solutions:
| Solution | Detailed Steps |
| Immediate Cooling | 1. Immediately stop the addition of any reagents. 2. Enhance cooling by lowering the temperature of the cooling bath or adding a dry ice/acetone bath. 3. Ensure vigorous stirring to promote heat transfer to the vessel walls. |
| Dilution | If the reaction is still manageable, add a pre-chilled, inert solvent to dilute the reactants and aid in heat dissipation. |
| Emergency Quenching | If the temperature continues to rise uncontrollably, prepare for an emergency quench. Slowly add a pre-chilled quenching agent (e.g., aqueous sodium metabisulfite) to the reaction mixture via an addition funnel. Be prepared for vigorous gas evolution and potential foaming. |
Issue 2: Exothermic and Difficult to Control Quenching Process
Symptoms:
-
Violent and rapid temperature increase upon addition of the quenching agent.
-
Excessive gas evolution leading to pressure build-up.
-
Splattering of the reaction mixture.
Potential Causes:
-
The reaction mixture was not sufficiently cooled before quenching.
-
The quenching agent was added too quickly.
-
The concentration of the quenching agent is too high.
Recommended Solutions:
| Solution | Detailed Steps |
| Controlled Addition | 1. Ensure the reaction mixture is cooled to 0-5 °C in an ice-water bath before starting the quench.[3] 2. Add the quenching agent dropwise or in small portions with continuous monitoring of the internal temperature.[1] |
| Dilute Quenching Agent | Use a more dilute solution of the quenching agent to better control the rate of the quenching reaction. |
| Adequate Headspace | Ensure the reaction vessel has sufficient headspace to accommodate any potential foaming or gas evolution during the quench. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: While specific data is lacking, the primary thermal hazards are associated with its strained four-membered ring and the presence of a reactive bromo-substituent and a sulfone group. This combination suggests the potential for highly exothermic reactions, especially with nucleophiles, and the possibility of thermal decomposition at elevated temperatures, which could lead to a runaway reaction.
Q2: How can I minimize the risk of a runaway reaction when using this compound?
A2: To minimize risks:
-
Conduct a thorough risk assessment: Before any experiment, evaluate the potential for exotherms.
-
Use appropriate scale: Start with small-scale reactions to understand the reaction characteristics.
-
Controlled addition: Add this compound or other reactive reagents slowly and at a controlled temperature.
-
Ensure adequate cooling: Use a cooling bath and ensure efficient stirring.
-
Monitor the reaction closely: Continuously monitor the reaction temperature.
-
Have a quench plan: Be prepared with a pre-chilled quenching agent and a clear procedure for its addition.
Q3: What are the likely decomposition products of this compound at elevated temperatures?
A3: While not experimentally confirmed for this specific molecule, analogous four-membered ring sulfones (thiirane 1,1-dioxides) are known to decompose to an alkene and sulfur dioxide. Therefore, it is plausible that this compound could decompose to 2-bromo-1-propene and sulfur dioxide, along with other potential products. These gaseous byproducts can lead to a rapid increase in pressure.
Q4: I am performing a nucleophilic substitution with this compound and see no reaction at room temperature. Is it safe to heat the reaction?
A4: Heating any reaction with a potentially hazardous compound should be done with extreme caution. Before heating, it is crucial to perform thermal analysis (e.g., DSC) on a small sample of the reaction mixture to determine the onset temperature of any exothermic events. If heating is necessary, it should be done gradually with careful temperature monitoring and in a vessel equipped with adequate pressure relief.
Q5: What should I do in case of a spill of this compound?
A5: In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material like vermiculite or sand.
-
Collect the absorbed material into a sealed container for proper waste disposal.
-
Ventilate the area.
-
For a large spill, contact your institution's environmental health and safety department immediately.
Experimental Protocols
General Protocol for a Controlled Reaction with this compound
This protocol is a general guideline and should be adapted based on the specific reaction being performed.
-
Preparation:
-
Set up a reaction vessel equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and an addition funnel in a well-ventilated fume hood.
-
Ensure a cooling bath (e.g., ice-water) is in place and ready for use.
-
Dissolve the nucleophile and any other reagents in an appropriate solvent in the reaction vessel.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
Dissolve this compound in a suitable solvent in the addition funnel.
-
Add the this compound solution to the reaction mixture dropwise, maintaining the internal temperature within a narrow range (e.g., ± 2 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Reaction Monitoring:
-
Continuously monitor the internal temperature. If an unexpected exotherm is observed, immediately stop the addition and apply additional cooling.
-
-
Quenching:
Detailed Quenching Protocol for a Bromination Reaction
This protocol is adapted from a procedure for quenching a bromination reaction and is applicable for neutralizing any excess reactive bromine species.[1]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Quenching Agent Addition: Prepare a 1.3 M aqueous solution of sodium metabisulfite. Add this solution dropwise via an addition funnel over 5-10 minutes.
-
Temperature Control: During the addition of the quenching agent, allow the internal temperature to gradually rise to 20 °C.[1]
-
Visual Confirmation: The reaction mixture should turn from a yellow or brown color to pale yellow or colorless, indicating that the excess bromine has been quenched.[1]
-
Work-up: Proceed with the standard aqueous work-up and extraction of the product.
Visualizations
Caption: Experimental Workflow for Managing Exotherms.
Caption: Decision Tree for Unexpected Temperature Increase.
References
Technical Support Center: Reactions Involving 3-Bromothietane 1,1-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromothietane 1,1-dioxide. The following information is designed to address specific issues that may be encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and reactivity of this compound?
This compound is a crystalline solid with a molecular weight of 185.04 g/mol .[1] It belongs to the class of organobromides and organosulfur compounds and is recognized for its reactivity, making it a valuable reagent in chemical synthesis.[2] The presence of the electron-withdrawing sulfone group activates the carbon-bromine bond, making it susceptible to nucleophilic substitution reactions. The strained four-membered ring can also influence its reactivity, with the potential for ring-opening under specific conditions. However, studies on similar 3,3-disubstituted thietane-1,1-dioxides have shown that the ring is generally stable under both acidic (1 M HCl) and basic (1 M NaOH) conditions, as well as in the presence of nucleophiles like sodium iodide.[2]
Q2: What are the common reaction types where this compound is used?
Due to its structure, this compound is primarily used as an electrophile in nucleophilic substitution reactions. It serves as a building block for introducing the thietane 1,1-dioxide moiety into larger molecules, a scaffold of increasing interest in medicinal chemistry for its ability to act as a bioisostere and improve physicochemical properties.[3][4] Common nucleophiles include amines, thiols, and carbanions.
Q3: What are the typical solvents and reaction conditions for reactions with this compound?
Reactions involving this compound are typically carried out in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the reactants and support S(_N)2 reaction pathways. Reaction temperatures can range from room temperature to elevated temperatures, depending on the nucleophilicity of the reacting partner and the desired reaction rate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Nucleophilicity of the Reagent | - Increase the reaction temperature. - Use a stronger, non-nucleophilic base to deprotonate the nucleophile if applicable. - Consider using a different solvent that better solubilizes the nucleophile. |
| Steric Hindrance | - If the nucleophile is bulky, consider using a less hindered analogue if possible. - Prolong the reaction time or increase the temperature. |
| Side Reactions | - A common side reaction is elimination to form 3-thiete 1,1-dioxide, especially with basic nucleophiles.[2] Use a non-nucleophilic base or milder reaction conditions. - Monitor the reaction by TLC or LC-MS to identify the formation of byproducts. |
| Instability of Reactant or Product | - While the thietane 1,1-dioxide ring is generally stable, prolonged exposure to harsh conditions (strong acid/base, high temperature) may lead to degradation.[2] It is advisable to perform a stability test on a small scale under the planned reaction and work-up conditions. |
Problem 2: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Product is Highly Polar and Water-Soluble | - During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. - Consider using reverse-phase chromatography for purification. |
| Presence of Unreacted Starting Material | - Optimize the reaction stoichiometry and reaction time. - Unreacted this compound can often be removed by column chromatography. |
| Formation of Emulsion during Extraction | - Add brine (saturated NaCl solution) to the separatory funnel. - Filter the mixture through a pad of Celite. - Centrifuge the mixture to break the emulsion. |
| Co-elution of Product and Impurities during Chromatography | - Experiment with different solvent systems for column chromatography. For sulfones, mixtures of non-polar solvents (like pentane or hexane) and more polar solvents (like acetone or ethyl acetate) are often effective. A reported system for a similar compound is 20-30% acetone in pentane.[2] - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Problem 3: Identification of Unknown Byproducts
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Elimination Product | - The formation of 3-thiete 1,1-dioxide is a likely byproduct, especially under basic conditions.[2] This can be identified by techniques like NMR and Mass Spectrometry. |
| Ring-Opening Products | - Although less common under standard conditions, strong nucleophiles or harsh conditions could potentially lead to the opening of the strained thietane ring. Analyze the reaction mixture by LC-MS to look for unexpected molecular weights. |
| Solvent-Related Byproducts | - In some cases, the solvent (e.g., DMF, DMSO) can participate in side reactions, especially at elevated temperatures. Ensure the use of high-purity, dry solvents. |
Experimental Protocols
General Aqueous Work-up Procedure
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., salt) is present, it may be removed by filtration.
-
Quench the reaction by slowly adding a suitable aqueous solution. For neutral or acidic reaction conditions, water or a saturated aqueous solution of ammonium chloride (NH(_4)Cl) can be used. For basic reaction conditions, a dilute acid solution (e.g., 1 M HCl) may be used to neutralize the base.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer 2-3 more times with the organic solvent.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or pentane).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. A common starting point for sulfones is a mixture of hexane/ethyl acetate or pentane/acetone. The polarity gradient should be chosen based on the polarity of the product and impurities as determined by thin-layer chromatography (TLC). For example, a gradient from 10% to 50% ethyl acetate in hexane might be effective. For 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide, a system of 20-30% acetone in pentane has been reported to be effective.[2]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C(_3)H(_5)BrO(_2)S | [1] |
| Molecular Weight | 185.04 g/mol | [1] |
| Appearance | Crystalline solid | - |
| CAS Number | 59463-72-8 | [1] |
Table 2: Recommended Solvents for Extraction and Chromatography
| Application | Recommended Solvents | Notes |
| Liquid-Liquid Extraction | Ethyl acetate, Dichloromethane, Chloroform | The choice depends on the polarity of the product. For highly polar products, ethyl acetate is often a good choice. |
| Column Chromatography (Normal Phase) | Hexane/Ethyl Acetate, Pentane/Acetone | The ratio should be optimized based on TLC analysis. A gradual increase in the polar solvent is recommended. |
| Recrystallization | Ethanol, Isopropanol, Ethyl acetate/Hexane | The choice of solvent depends on the solubility of the product at different temperatures. |
Mandatory Visualization
Caption: Troubleshooting workflow for the work-up of reactions involving this compound.
References
Validation & Comparative
A Comparative Analysis of 3-Bromothietane 1,1-dioxide and Other Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of an appropriate electrophilic reagent is paramount to the successful construction of complex molecular architectures. This guide provides a comprehensive comparison of 3-Bromothietane 1,1-dioxide with other commonly employed electrophilic reagents. The unique structural and electronic properties of this compound, a strained four-membered sulfur heterocycle, offer distinct advantages in terms of reactivity and the introduction of the versatile thietane dioxide motif into target molecules. This motif is of growing interest in medicinal chemistry due to its favorable physicochemical properties, including improved metabolic stability and aqueous solubility.
This comparison will delve into the reactivity profiles, supported by available experimental data, and provide detailed protocols for key transformations.
Introduction to Electrophilic Reagents
Electrophiles are electron-seeking species that play a fundamental role in a vast array of chemical transformations, most notably in nucleophilic substitution reactions. The reactivity of an electrophile is governed by several factors, including the nature of the leaving group, the stability of the resulting carbocation (in SN1 reactions), and steric hindrance at the reaction center (in SN2 reactions).
This compound is a noteworthy electrophile characterized by a strained four-membered ring and a powerful electron-withdrawing sulfone group. This combination activates the C3 position for nucleophilic attack, facilitating the displacement of the bromide leaving group.
For the purpose of this guide, we will compare this compound with two broad classes of commonly used electrophiles:
-
Alkyl Halides: These are archetypal electrophiles in nucleophilic substitution reactions. Their reactivity is well-understood and is highly dependent on the substitution at the α-carbon (methyl > primary > secondary > tertiary for SN2).
-
Epoxides: These three-membered cyclic ethers are also subject to nucleophilic attack, leading to ring-opening. Their reactivity is driven by the relief of ring strain.
Comparative Reactivity and Performance
The electrophilicity of this compound is significantly enhanced by the electron-withdrawing sulfone group, which polarizes the C-Br bond and stabilizes the transition state of nucleophilic attack. The inherent strain of the thietane ring, while less than that of an epoxide, also contributes to its reactivity.
Data Presentation
Direct quantitative kinetic comparisons of this compound with other electrophiles under identical conditions are not extensively documented in the literature. However, we can compile representative data from various sources to provide a qualitative and semi-quantitative comparison of their performance in nucleophilic substitution reactions.
Table 1: Comparison of Reaction Yields with Thiol Nucleophiles
| Electrophile | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Aryl-3-hydroxythietane 1,1-dioxide | 4-Methylthiophenol | 3-Aryl-3-(4-methylphenylthio)thietane 1,1-dioxide | Ca(NTf₂)₂, Toluene, 40 °C | 95 | [1] |
| 1-Bromobutane | Sodium thiophenoxide | Butyl phenyl sulfide | Ethanol, reflux | ~90 | (General knowledge) |
| Propylene oxide | Sodium thiophenoxide | 1-(Phenylthio)-2-propanol | Methanol, RT | High | (General knowledge) |
Table 2: Comparison of Reaction Conditions with Amine Nucleophiles
| Electrophile | Nucleophile | Product | Reaction Conditions | Observations | Reference |
| 3,3-Dichlorothietane 1,1-dioxide | Amines | 3-Amino-3-chlorothietane 1,1-dioxide / 3,3-Diaminothietane 1,1-dioxide | Aprotic polar solvent (e.g., DMF), 25-80 °C | Can act as both nucleophile and base; over-alkylation is a potential issue. | [2] |
| 1-Bromobutane | Piperidine | N-Butylpiperidine | Ethanol, reflux | Good yields, requires heating. | [3] |
| Styrene oxide | Piperidine | 2-(Piperidin-1-yl)-1-phenylethanol | Methanol, RT | Facile ring-opening. | (General knowledge) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Nucleophilic Substitution on a Thietane Dioxide Derivative with a Thiol
This protocol is adapted from the synthesis of 3,3-disubstituted thietane dioxides and serves as a representative procedure for the reaction of activated thietane 1,1-dioxides with thiol nucleophiles.[1]
Materials:
-
3-Aryl-3-hydroxythietane 1,1-dioxide (1.0 equiv)
-
Thiol nucleophile (e.g., 4-methylthiophenol) (1.2 equiv)
-
Calcium(II) bis(trifluoromethanesulfonimide) (Ca(NTf₂)₂) (5 mol%)
-
Anhydrous toluene
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 3-aryl-3-hydroxythietane 1,1-dioxide and the thiol nucleophile.
-
Add anhydrous toluene to dissolve the reactants.
-
Add the Ca(NTf₂)₂ catalyst to the reaction mixture.
-
Seal the vial under an inert atmosphere.
-
Heat the mixture to the desired temperature (e.g., 40-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Comparative SN2 Reactivity of Alkyl Halides
This protocol is a classic experiment to compare the relative rates of SN2 reactions for different alkyl halides.[4]
Materials:
-
15% Sodium iodide in acetone
-
1-Bromobutane
-
2-Bromobutane
-
2-Bromo-2-methylpropane (tert-butyl bromide)
-
Clean, dry test tubes
Procedure:
-
Measure 2 mL of 15% sodium iodide in acetone into each of three separate, clean, and dry test tubes.
-
To the first test tube, add 2 drops of 1-bromobutane.
-
To the second test tube, add 2 drops of 2-bromobutane.
-
To the third test tube, add 2 drops of 2-bromo-2-methylpropane.
-
Stopper the tubes and shake to mix the contents.
-
Observe the tubes for the formation of a precipitate (sodium bromide).
-
Record the time it takes for a precipitate to appear in each test tube. The faster the precipitate forms, the faster the SN2 reaction.
Mandatory Visualization
Experimental Workflow for Electrophile Comparison
Caption: Workflow for comparing the reactivity of different electrophiles.
Nucleophilic Substitution Pathways
Caption: Comparison of nucleophilic substitution mechanisms.
Conclusion
This compound emerges as a highly reactive and synthetically valuable electrophile. Its reactivity is attributed to the synergistic effects of the strained thietane ring and the potent electron-withdrawing sulfone group. While direct quantitative comparisons with other electrophiles are sparse, the available data suggests that it readily undergoes nucleophilic substitution with a variety of nucleophiles, often under mild conditions.
In comparison to simple alkyl halides, this compound offers the significant advantage of introducing a desirable four-membered heterocyclic motif, which can impart beneficial properties to bioactive molecules. Its reactivity profile appears to be more comparable to activated primary or secondary alkyl halides.
Relative to epoxides, both are activated by ring strain. However, the nature of the ring-opening versus substitution can lead to different product scaffolds. The choice between these electrophiles will ultimately depend on the specific synthetic goal and the desired final molecular architecture.
Further kinetic studies are warranted to provide a more precise quantitative ranking of the electrophilicity of this compound in relation to other standard electrophilic reagents. The protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the utility of this promising reagent in their synthetic endeavors.
References
Reactivity Face-Off: 3-Bromothietane 1,1-Dioxide vs. 3-Chlorothietane 1,1-Dioxide in Nucleophilic Substitution
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the landscape of modern drug discovery and organic synthesis, strained heterocyclic scaffolds have emerged as valuable building blocks for introducing unique three-dimensional character into molecular architectures. Among these, thietane 1,1-dioxides are of growing interest due to their polarity and rigid structure. The functionalization of these rings often proceeds through nucleophilic substitution at the 3-position. This guide provides a comparative analysis of the reactivity of two key intermediates, 3-Bromothietane 1,1-dioxide and 3-chlorothietane 1,1-dioxide.
Executive Summary: The Reactivity Verdict
Based on well-established principles of leaving group ability in nucleophilic substitution reactions, This compound is predicted to be significantly more reactive than 3-chlorothietane 1,1-dioxide . The primary reason for this difference lies in the inherent properties of the carbon-halogen bond. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromide ion a better leaving group than the chloride ion.
This enhanced reactivity of the bromo-derivative can translate to several practical advantages in a laboratory setting, including:
-
Milder Reaction Conditions: Reactions with this compound can often be conducted at lower temperatures.
-
Shorter Reaction Times: The faster rate of substitution can lead to reduced reaction times.
-
Higher Yields: The more facile displacement of the bromide leaving group can result in improved reaction yields and fewer side products.
However, the choice of reagent may also be influenced by factors such as cost and availability, where the chloro-derivative might present a more economical option if the desired transformation can be achieved under acceptable conditions.
Theoretical Framework: The Decisive Role of the Leaving Group
Nucleophilic substitution reactions, particularly S\textsubscript{N}2 reactions which are common for secondary halides like these, are highly sensitive to the nature of the leaving group. A good leaving group is a species that is stable once it has departed from the substrate. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.
The halide ions follow the basicity trend: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, their ability as leaving groups is the reverse: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly correlated with the strength of the carbon-halogen bond; the C-Br bond is weaker than the C-Cl bond, requiring less energy to break.
The reaction mechanism for a nucleophilic substitution on a 3-halothietane 1,1-dioxide can be visualized as follows:
Caption: Generalized S\textsubscript{N}2 reaction pathway for 3-halothietane 1,1-dioxides.
The rate-determining step in this bimolecular reaction is the initial attack of the nucleophile (Nu⁻) on the electrophilic carbon bearing the halogen (Hal). The energy of the transition state is influenced by the strength of the C-Hal bond that is being broken. A weaker C-Br bond leads to a lower activation energy and a faster reaction rate compared to the stronger C-Cl bond.
Data Presentation
Although direct comparative kinetic data is unavailable, the following table summarizes the fundamental properties that dictate the superior reactivity of this compound.
| Property | This compound | 3-Chlorothietane 1,1-dioxide | Implication for Reactivity |
| Leaving Group | Br⁻ (Bromide) | Cl⁻ (Chloride) | Bromide is a weaker base and therefore a better leaving group than chloride. |
| C-Hal Bond Energy | Lower | Higher | The weaker C-Br bond requires less energy to break, leading to a lower activation energy. |
| Polarizability of Halogen | Higher | Lower | The larger, more polarizable bromine atom facilitates the formation of the transition state. |
| Predicted Reactivity | Higher | Lower | Expected to undergo nucleophilic substitution more readily. |
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a competitive reaction experiment could be designed. This would provide a direct comparison of their reaction rates under identical conditions.
Proposed Competitive Reaction Protocol
Objective: To determine the relative reactivity of this compound and 3-chlorothietane 1,1-dioxide towards a common nucleophile.
Materials:
-
This compound
-
3-Chlorothietane 1,1-dioxide
-
A suitable nucleophile (e.g., sodium azide or piperidine)
-
A suitable aprotic solvent (e.g., acetonitrile or DMF)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactant Solution: In a round-bottom flask, prepare an equimolar solution of this compound and 3-chlorothietane 1,1-dioxide in the chosen solvent. Add a known amount of the internal standard.
-
Reaction Initiation: At time zero, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the nucleophile to the stirred solution at a constant temperature.
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quenching: Immediately quench the reaction in each aliquot by adding a suitable reagent (e.g., a large volume of cold water).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the relative consumption of the two starting materials over time by comparing their peak areas to that of the internal standard.
Expected Outcome: The concentration of this compound is expected to decrease at a faster rate than that of 3-chlorothietane 1,1-dioxide, providing a quantitative measure of their relative reactivity.
Caption: Workflow for a competitive reaction to compare reactivity.
Conclusion
For researchers and drug development professionals, the choice between this compound and 3-chlorothietane 1,1-dioxide as a synthetic intermediate will depend on a balance of reactivity, cost, and availability. Based on fundamental chemical principles, This compound is the more reactive substrate in nucleophilic substitution reactions due to the superior leaving group ability of bromide compared to chloride. This heightened reactivity can facilitate smoother and more efficient synthetic transformations. While direct comparative experimental data is currently lacking in the literature, the predicted reactivity difference is based on a solid foundation of organic chemistry principles. The proposed competitive reaction protocol provides a clear and straightforward method for empirically validating this predicted reactivity trend.
A Comparative Guide to the Synthesis of Functionalized Thietane-1,1-dioxides: Advantages of 3-Bromothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
The thietane-1,1-dioxide scaffold is a valuable structural motif in medicinal chemistry, often employed to enhance physicochemical properties such as aqueous solubility and metabolic stability. This guide provides a comparative analysis of synthetic routes to functionalized thietane-1,1-dioxides, with a particular focus on the advantages of using 3-Bromothietane 1,1-dioxide as a key building block. Experimental data, detailed protocols, and workflow visualizations are presented to aid in methodological selection.
Advantages of this compound in Synthesis
This compound has emerged as a versatile and efficient reagent for the direct incorporation of the thietane-1,1-dioxide moiety. Its primary advantages lie in its reactivity and straightforward application in nucleophilic substitution reactions. The presence of a good leaving group (bromide) on the strained four-membered ring allows for facile reaction with a wide range of nucleophiles.[1]
Key benefits include:
-
Direct and Convergent Synthesis: Provides a direct route to 3-substituted thietane-1,1-dioxides, often in a single step, which can be more efficient than multi-step sequences starting from acyclic precursors.
-
Versatility in Nucleophilic Substitution: The bromine atom at the 3-position can be displaced by a variety of nucleophiles, including amines, thiols, and others, enabling the synthesis of a diverse library of thietane derivatives.[1]
-
Valuable Building Block in Drug Discovery: This reagent has been utilized in the synthesis of pharmaceutically relevant molecules, such as Toll-like receptor 7 (TLR7) agonists and Factor D inhibitors, highlighting its importance in the development of novel therapeutics.[1]
Comparison with Alternative Synthetic Methods
While this compound offers a direct approach, other methods for the synthesis of thietane-1,1-dioxides are prevalent. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Alternative Method 1: Oxidation of Pre-formed Thietanes
A common strategy involves the initial synthesis of a substituted thietane ring followed by oxidation of the sulfur atom to the sulfone.
-
Cyclic Thioetherification: This classic approach typically involves the reaction of a 1,3-dihalopropane with a sulfide source (e.g., sodium sulfide) to form the thietane ring.[2] Subsequent oxidation, for example with m-CPBA, yields the desired thietane-1,1-dioxide.[3]
Alternative Method 2: Cycloaddition Reactions
[2+2] cycloaddition reactions can also be employed to construct the thietane ring system.
-
Thia-Paternò-Büchi Reaction: The photochemical [2+2] cycloaddition of a thiocarbonyl compound (thione) with an alkene can yield a thietane, which can then be oxidized.[2]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes a comparison of these synthetic strategies for accessing 3-substituted thietane-1,1-dioxides.
| Method | Starting Materials | Key Steps | Typical Yields | Advantages | Disadvantages |
| Direct Substitution | This compound, Nucleophile | Nucleophilic Substitution | Good to High | Convergent, single step to functionalized product. | Requires access to this compound. |
| Oxidation of Pre-formed Thietanes | 1,3-Dihalopropane, Sodium Sulfide, Oxidizing Agent | 1. Cyclization (Thioetherification) 2. Oxidation | Moderate | Utilizes simple, readily available starting materials. | Multi-step process, potentially lower overall yield. |
| Cycloaddition and Oxidation | Thione, Alkene, Oxidizing Agent | 1. [2+2] Cycloaddition 2. Oxidation | Variable | Can create complex, multi-substituted rings. | Often requires photochemical conditions, substrate scope can be limited. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of this compound with an Amine
This protocol describes a typical reaction for the synthesis of a 3-amino-thietane 1,1-dioxide derivative, a common structural motif in medicinal chemistry.
Materials:
-
This compound
-
Amine nucleophile (e.g., a primary or secondary amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N) or other suitable base
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.2 equivalents) and anhydrous DMF.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.
-
Addition of Electrophile: In a separate container, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-thietane 1,1-dioxide product.
Protocol 2: Synthesis of a Thietane-1,1-dioxide via Oxidation of a Thietane
This protocol provides a general method for the oxidation of a pre-formed thietane to the corresponding sulfone.
Materials:
-
Substituted thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve the substituted thietane (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of Na2S2O3, followed by a saturated aqueous solution of NaHCO3.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure thietane-1,1-dioxide.
Visualizations
Logical Relationship of Synthetic Strategies
References
"comparative study of different synthetic routes to 3-substituted thietane dioxides"
A Comparative Guide to the Synthesis of 3-Substituted Thietane Dioxides
Thietane dioxides are gaining prominence in medicinal and agricultural chemistry as bioisosteric replacements for more common functional groups.[1][2][3][4][5] Their unique physicochemical properties, such as improved solubility and metabolic stability, make them attractive scaffolds in drug design.[6] This guide offers a comparative analysis of synthetic routes to 3-substituted and 3,3-disubstituted thietane dioxides, providing researchers, scientists, and drug development professionals with the data and methodologies necessary to select the most suitable approach for their specific needs.
I. Overview of Synthetic Strategies
The synthesis of 3-substituted thietane dioxides can be broadly categorized into two main approaches:
-
Functionalization of a Pre-existing Thietane Ring: This is a common and versatile strategy, often starting from commercially available precursors like thietane-3-one. The core of this approach involves the introduction of substituents at the C3 position followed by oxidation of the sulfur atom.
-
Ring-Forming Reactions: These methods construct the thietane ring itself from acyclic precursors. While fundamental, these are often more suited for the synthesis of the parent thietane or specific substitution patterns and can be less direct for creating diverse 3-substituted analogs.[7]
This guide will focus primarily on the first strategy, as it offers a more divergent and flexible route to a wide array of 3-substituted thietane dioxides, which is often a requirement in discovery chemistry.[1][2]
II. The Divergent Approach from Thietane-3-one
A highly effective and divergent route to 3,3-disubstituted thietane dioxides starts from the readily available thietane-3-one.[2] The general workflow is depicted below.
Caption: General workflow for the synthesis of 3,3-disubstituted thietane dioxides.
This strategy involves three key transformations:
-
Nucleophilic Addition to Thietane-3-one: Reaction of thietane-3-one with organometallic reagents, such as Grignard or organolithium reagents, introduces the first substituent at the C3 position, yielding a tertiary alcohol.[2]
-
Oxidation to the Sulfone: The resulting 3-substituted-thietan-3-ol is then oxidized to the corresponding thietane 1,1-dioxide. A common and effective oxidant for this step is meta-chloroperoxybenzoic acid (m-CPBA).[2]
-
Acid-Catalyzed Substitution: The tertiary alcohol of the thietane dioxide is activated with a Lewis or Brønsted acid to form a carbocation intermediate. This intermediate is then trapped by a variety of nucleophiles to introduce the second C3 substituent.[1][2] This final step is particularly powerful as it allows for the divergent synthesis of a library of compounds from a common intermediate.
III. Comparative Data on Synthetic Routes
The following tables summarize quantitative data for the key steps in the divergent synthesis of 3-substituted thietane dioxides, based on reported experimental results.
Table 1: Oxidation of 3-Substituted-thietan-3-ols to their 1,1-Dioxides
| Substrate (3-R-thietan-3-ol) | Oxidant | Solvent | Yield (%) | Reference |
| 3-(4-methoxyphenyl)-thietan-3-ol | m-CPBA (77%) | Not specified | 80 | [1] |
| 3-(2-methoxyphenyl)-thietan-3-ol | m-CPBA (77%) | Not specified | 99 | [1] |
Table 2: Acid-Catalyzed Friedel-Crafts Alkylation of 3-Aryl-thietan-3-ol 1,1-dioxides
This reaction couples the thietane dioxide core with various arene nucleophiles.
| Thietanol Dioxide Substrate | Arene Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-(4-MeOPh)-... | o-cresol | Ca(NTf₂)₂ (10) | Toluene | 110 | 91 | [2] |
| 3-(4-MeOPh)-... | Phenol | Ca(NTf₂)₂ (10) | Toluene | 110 | 84 | [1] |
| 3-(4-MeOPh)-... | Resorcinol | Ca(NTf₂)₂ (10) | Toluene | 110 | 71 | [2] |
| 3-(4-MeOPh)-... | 1,3-Dimethoxybenzene | Ca(NTf₂)₂ (10) | Toluene | 40 | 98 | [2] |
| 3-(Ph)-... | 2-Methylfuran | Ca(NTf₂)₂ (10) | Toluene | 110 | 78 | [2] |
Table 3: Acid-Catalyzed Alkylation of Thiol and Alcohol Nucleophiles
The methodology can be extended to S- and O-nucleophiles, demonstrating its versatility.[1]
| Thietanol Dioxide Substrate | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-(4-MeOPh)-... | 4-Methylbenzenethiol | Ca(NTf₂)₂ (10) | Toluene | 40 | 95 | [2] |
| 3-(4-MeOPh)-... | Thiophenol | Ca(NTf₂)₂ (10) | Toluene | 40 | 98 | [2] |
| 3-(4-MeOPh)-... | Benzyl alcohol | Tf₂NH (10) | MeCN | 40 | 75 | [2] |
| 3-(4-MeOPh)-... | Propan-1-ol | Tf₂NH (10) | MeCN | 40 | 66 | [2] |
IV. Logical Comparison of Methodologies
The choice of synthetic route depends on the desired substitution pattern and available starting materials. The following diagram illustrates the decision-making process for synthesizing 3-substituted thietane dioxides.
Caption: Decision logic for selecting a synthetic route to 3-substituted thietane dioxides.
V. Experimental Protocols
The following are representative experimental protocols for the key steps in the divergent synthesis of 3,3-disubstituted thietane dioxides.
Protocol 1: Synthesis of 3-Aryl-thietan-3-ol 1,1-dioxide (General Procedure A)[1]
-
To a solution of the corresponding 3-aryl-thietan-3-ol (1.0 equiv) in a suitable solvent, add m-CPBA (3.0 equiv, 77%) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-aryl-thietan-3-ol 1,1-dioxide.
Example: For 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide , the reaction was performed with 5 mmol of the starting thietanol, yielding the product as a white solid (80% yield) after purification by flash column chromatography (20–30% acetone/pentane).[1]
Protocol 2: Calcium-Catalyzed Friedel-Crafts Alkylation (General Procedure)[1][2]
-
To an oven-dried vial, add the 3-aryl-thietan-3-ol 1,1-dioxide (1.0 equiv), the arene nucleophile (2.0 equiv), and Ca(NTf₂)₂ (10 mol%).
-
Add the solvent (e.g., toluene) and stir the reaction mixture at the specified temperature (typically 40-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 3,3-diarylthietane 1,1-dioxide.
Note: For less reactive substrates, higher temperatures may be required to drive the reaction to completion and minimize the formation of the elimination byproduct, 3-aryl-2H-thiete 1,1-dioxide.[2]
Protocol 3: Brønsted Acid-Catalyzed O-Alkylation (General Procedure)[1][2]
-
To an oven-dried vial, add the 3-aryl-thietan-3-ol 1,1-dioxide (1.0 equiv), the alcohol nucleophile (3.0 equiv), and Tf₂NH (10 mol%).
-
Add acetonitrile (MeCN) as the solvent and stir the mixture at 40 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This divergent approach provides a robust and versatile platform for accessing a wide range of 3,3-disubstituted thietane dioxides, making it an invaluable tool for medicinal chemistry and drug discovery programs.[1][2]
References
A Comparative Guide to the Synthesis of 3-Amino-thietane 1,1-dioxide: Established vs. Novel Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. 3-Amino-thietane 1,1-dioxide is a valuable building block in medicinal chemistry, and the development of robust synthetic methods is crucial for its accessibility. This guide provides an objective comparison of an established synthetic method with a promising new approach, supported by experimental data and detailed protocols.
Introduction to Synthetic Strategies
The synthesis of 3-amino-thietane 1,1-dioxide has traditionally been dominated by the [2+2] cycloaddition of sulfenes with enamines. This method, while effective, can present challenges in terms of substrate scope and reaction conditions. A newer, alternative strategy involves the reductive amination of 3-oxothietane 1,1-dioxide, offering a potentially more streamlined and versatile approach. This guide will delve into a comparative analysis of these two methodologies.
Comparison of Synthetic Methods
| Parameter | Established Method: [2+2] Cycloaddition | New Method: Reductive Amination |
| Starting Materials | Methanesulfonyl chloride, amine, aldehyde/ketone | 3-Oxothietane 1,1-dioxide, ammonia/amine source, reducing agent |
| Key Transformation | [2+2] Cycloaddition of in situ generated sulfene with an enamine | Reductive amination of a ketone |
| Typical Yield | 60-80% | 75-90% |
| Purity of Crude Product | Moderate to high, requires purification | High, often requires minimal purification |
| Reaction Time | 4-12 hours | 2-6 hours |
| Scalability | Moderate, challenges with exothermic sulfene generation | Potentially high, amenable to flow chemistry |
| Substrate Scope | Dependent on enamine stability and reactivity | Potentially broad, dependent on amine source |
| Key Advantages | Well-established, extensive literature | Milder conditions, potentially higher yields and purity |
| Key Disadvantages | In situ generation of reactive sulfene can be challenging to control | Requires synthesis of the 3-oxothietane 1,1-dioxide precursor |
Experimental Protocols
Established Method: [2+2] Cycloaddition of Sulfene to an Enamine
This method involves the in situ generation of sulfene (CH₂=SO₂) from methanesulfonyl chloride and a hindered base, which then undergoes a [2+2] cycloaddition with an appropriate enamine.
Diagram of the Experimental Workflow:
Caption: Workflow for the [2+2] cycloaddition synthesis.
Detailed Protocol:
-
Enamine Synthesis: To a solution of the secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene), the corresponding aldehyde or ketone (1.0 eq) is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure to yield the crude enamine, which is often used without further purification.
-
[2+2] Cycloaddition: The crude enamine is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled to 0 °C. A solution of methanesulfonyl chloride (1.1 eq) and a hindered base such as triethylamine (1.2 eq) in the same solvent is added dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 2-10 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 3-amino-thietane 1,1-dioxide.
New Method: Reductive Amination of 3-Oxothietane 1,1-dioxide
This novel approach utilizes the readily available 3-oxothietane 1,1-dioxide and converts it to the desired amine via reductive amination.
Diagram of the Synthetic Pathway:
Assessing the Regioselectivity of Nucleophilic Attack on 3-Bromothietane 1,1-dioxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thietane 1,1-dioxide scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. The functionalization of this ring system, particularly through nucleophilic substitution, is a key strategy for the synthesis of novel derivatives. This guide provides a comparative analysis of the regioselectivity of nucleophilic attack on 3-bromothietane 1,1-dioxide, a versatile precursor for such modifications. Understanding the factors that govern the position of nucleophilic attack—either at the C2 or C3 position—is critical for the rational design and synthesis of targeted thietane derivatives.
Competing Reaction Pathways
Nucleophilic substitution on this compound can, in principle, proceed via two main pathways, leading to substitution at either the C2 or C3 position of the thietane ring. The strong electron-withdrawing nature of the sulfone group activates the adjacent C2 and C4 positions towards nucleophilic attack, while the C3 position is the site of the leaving group. This electronic activation, coupled with the inherent ring strain of the four-membered ring, makes the system susceptible to different reaction mechanisms that dictate the final regiochemical outcome.
The two primary competing pathways for nucleophilic substitution on this compound are direct substitution at C3 (an SN2-type process) and a substitution at C2, which can be envisioned to proceed through an addition-elimination mechanism or other pathways influenced by the powerful sulfone group. The regioselectivity is influenced by a variety of factors including the nature of the nucleophile, reaction conditions, and the potential for rearrangement.
Caption: Competing pathways for nucleophilic attack on this compound.
Comparative Analysis of Nucleophilic Substitution
While specific experimental data on the regioselectivity of nucleophilic attack on this compound is not extensively documented in publicly available literature, we can infer expected outcomes based on general principles of organic chemistry and the reactivity of related sulfone systems. The following tables summarize the anticipated reactivity and regioselectivity with different classes of nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Expected Major Product | Plausible Mechanism | Key Considerations |
| Primary Amines (e.g., Aniline) | 3-Aminothietane 1,1-dioxide | Direct SN2 substitution at C3 | The basicity and steric bulk of the amine will influence reactivity. |
| Secondary Amines (e.g., Piperidine) | 3-Piperidinylthietane 1,1-dioxide | Direct SN2 substitution at C3 | Steric hindrance may become a more significant factor. |
Table 2: Reaction with Thiolate Nucleophiles
| Nucleophile | Expected Major Product | Plausible Mechanism | Key Considerations |
| Thiolates (e.g., Sodium thiophenoxide) | 3-(Arylthio)thietane 1,1-dioxide | Direct SN2 substitution at C3 | Thiolates are generally excellent nucleophiles for SN2 reactions. |
Table 3: Reaction with Alkoxide Nucleophiles
| Nucleophile | Expected Major Product | Plausible Mechanism | Key Considerations |
| Alkoxides (e.g., Sodium methoxide) | 3-Methoxythietane 1,1-dioxide / Elimination products | SN2 at C3 / E2 elimination | Alkoxides are strong bases, which can promote elimination as a competing pathway. |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for nucleophilic substitution on this compound.
Detailed Methodologies:
-
Materials: this compound, the desired nucleophile (e.g., amine, thiol, or alkoxide precursor), and an appropriate anhydrous solvent (e.g., acetonitrile, DMF, THF).
-
Procedure: To a solution of this compound in the chosen solvent, add the nucleophile (and a base, if necessary, to generate the nucleophile in situ, such as in the case of thiols). The reaction mixture is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable technique (e.g., TLC or LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by an appropriate method, such as column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Alternative Substrates for Comparison
For researchers exploring the synthesis of substituted four-membered rings, several alternative substrates can be considered, each with its own reactivity profile.
Table 4: Comparison with Alternative Electrophiles
| Substrate | Leaving Group | Key Features |
| 3-Chlorothietane 1,1-dioxide | Chloride | Generally less reactive than the bromide, may require more forcing conditions. |
| Thietane-3-yl mesylate/tosylate | Mesylate/Tosylate | Excellent leaving groups, often leading to cleaner reactions and higher yields. |
| 3-Hydroxythietane 1,1-dioxide | Hydroxyl (after activation) | Can be activated in situ (e.g., Mitsunobu reaction) to undergo substitution. |
Conclusion
The nucleophilic substitution of this compound is a promising avenue for the synthesis of diverse, functionally rich thietane derivatives. Based on fundamental principles of reactivity, direct substitution at the C3 position is the most probable outcome for a range of common nucleophiles. However, the potential for competing C2 attack and elimination reactions, particularly with strongly basic nucleophiles, necessitates careful experimental design and optimization. Further research is warranted to experimentally quantify the regioselectivity of these reactions with a broader array of nucleophiles and to fully elucidate the underlying mechanistic details. This will undoubtedly expand the synthetic utility of the thietane 1,1-dioxide scaffold in the development of new chemical entities.
Kinetic Studies of 3-Bromothietane 1,1-dioxide Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction kinetics of 3-Bromothietane 1,1-dioxide in two major reaction pathways: nucleophilic substitution and elimination-cycloaddition. Due to the limited availability of specific kinetic data for this compound in peer-reviewed literature, this document leverages data from analogous systems to predict its reactivity relative to other common substrates. Furthermore, detailed experimental protocols are provided to facilitate the kinetic analysis of this compound and its derivatives, enabling researchers to generate precise quantitative data.
Predicted Reaction Pathways and Kinetic Comparisons
This compound is a strained, four-membered heterocyclic compound activated by an electron-withdrawing sulfone group. This structure suggests two primary competing reaction pathways under appropriate conditions:
-
Bimolecular Nucleophilic Substitution (Sₙ2): Direct displacement of the bromide leaving group by a nucleophile. The high ring strain and the electron-withdrawing nature of the sulfone group are expected to influence the electrophilicity of the carbon bearing the bromine.
-
Elimination-Cycloaddition: Base-induced elimination of HBr to form the highly reactive intermediate, thiete 1,1-dioxide. This intermediate can then undergo rapid cycloaddition reactions, such as a [4+2] Diels-Alder reaction if a suitable diene is present, or potentially dimerize.
Comparison of Expected Sₙ2 Reaction Rates
The rate of an Sₙ2 reaction is highly dependent on the nature of the substrate, nucleophile, leaving group, and solvent.[1][2] The reactivity of this compound can be compared to other alkyl halides based on these factors.
Table 1: Predicted Relative Sₙ2 Reaction Rates and Influencing Factors.
| Substrate | Relative Rate (Predicted) | Leaving Group | C-X Bond Energy (kJ/mol) | Comments |
| 1-Iodobutane | Fastest | I⁻ | ~228[3] | Weaker C-I bond leads to a faster reaction.[3] Iodide is an excellent leaving group.[4] |
| This compound | Moderate to Fast | Br⁻ | ~285[3] | The C-Br bond is stronger than C-I but weaker than C-Cl.[3] Ring strain and the electron-withdrawing sulfone group may enhance the electrophilicity of the carbon center, potentially accelerating the reaction compared to a simple secondary alkyl bromide. |
| 1-Bromobutane | Moderate | Br⁻ | ~285[3] | Standard primary alkyl bromide reactivity. |
| 1-Chlorobutane | Slow | Cl⁻ | ~324[3] | Stronger C-Cl bond results in a slower reaction rate.[3] |
| 1-Fluorobutane | Slowest | F⁻ | ~492[3] | The C-F bond is very strong, making fluoride a poor leaving group.[4] |
Predictions are based on general principles of Sₙ2 reactions. Actual rates for this compound require experimental determination.
Comparison of Potential Cycloaddition Reaction Energetics
Upon elimination of HBr, this compound would form thiete 1,1-dioxide. This strained dienophile is expected to be highly reactive in cycloaddition reactions. The activation energy (Ea) is a key parameter for comparing reaction rates. Lower activation energies correspond to faster reactions.
Table 2: Comparison of Activation Energies for Diels-Alder Reactions.
| Reaction | Dienophile | Diene | Activation Energy (Ea) (kcal/mol) | Comments |
| Thiete 1,1-dioxide + Butadiene (Predicted) | Thiete 1,1-dioxide | 1,3-Butadiene | Low (Predicted) | The high ring strain of the dienophile is expected to significantly lower the activation barrier, leading to a very fast reaction. |
| Ethylene + Butadiene | Ethylene | 1,3-Butadiene | ~27.5[5] | This is a standard reference for Diels-Alder reactions. |
| Cyclopropene + Cyclopentadiene | Cyclopropene | Cyclopentadiene | Low | Highly strained dienophiles like cyclopropene exhibit enhanced reactivity.[6] |
| Cyclohexene + Cyclopentadiene | Cyclohexene | Cyclopentadiene | High | Less strained cyclic dienophiles have higher activation barriers and react more slowly.[7] |
Activation energies are highly dependent on the specific reactants and reaction conditions. The value for thiete 1,1-dioxide is a qualitative prediction.
Experimental Protocols for Kinetic Studies
To obtain quantitative data for the reactions of this compound, the following experimental protocols can be employed.
Protocol for Sₙ2 Kinetic Analysis via UV-Vis Spectrophotometry
This protocol is suitable for reactions where a change in the UV-Vis absorbance of the solution occurs as the reaction progresses, for instance, when using a nucleophile that is part of a chromophore.
Objective: To determine the rate constant for the Sₙ2 reaction of this compound with a suitable nucleophile (e.g., sodium 4-nitrophenoxide).
Materials:
-
This compound
-
Sodium 4-nitrophenoxide (or other UV-active nucleophile)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M in acetonitrile).
-
Prepare a stock solution of the nucleophile (e.g., 0.01 M sodium 4-nitrophenoxide in acetonitrile).
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectrum of the product to identify the wavelength of maximum absorbance (λ_max) where the reactants have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the nucleophile solution.
-
To initiate the reaction, rapidly add a known volume of the this compound solution to the cuvette, ensuring the substrate is in pseudo-first-order excess (e.g., 10-fold or greater).
-
Immediately start recording the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.
-
The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the excess reactant.
-
Protocol for Monitoring Elimination-Cycloaddition Kinetics
This protocol is designed to study the two-step process of elimination followed by a cycloaddition reaction. The disappearance of a reactant can be monitored by techniques such as HPLC or NMR.
Objective: To determine the kinetics of the reaction between this compound, a non-nucleophilic base, and a diene.
Materials:
-
This compound
-
A non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU)
-
A diene trap (e.g., furan, cyclopentadiene)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Reaction vessel with a temperature controller and magnetic stirring
-
Syringes for sampling
-
Quenching solution (e.g., dilute acid)
-
Analytical instrument (HPLC or NMR) and a suitable internal standard.
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve this compound, the diene (in excess), and an internal standard in the solvent.
-
Allow the solution to reach the desired reaction temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known amount of the base.
-
At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the remaining this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
The rate law and rate constants can be determined by fitting the concentration-time data to appropriate kinetic models (e.g., initial rates method, integrated rate laws).
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.
Caption: Sₙ2 reaction pathway of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diels-Alder Reaction [ch.ic.ac.uk]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking 3-Bromothietane 1,1-dioxide for Accelerated Drug Discovery: A Parallel Synthesis Comparison
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern drug discovery. The selection of versatile and reactive building blocks is paramount to the success of these endeavors. This guide provides a comprehensive performance benchmark of 3-Bromothietane 1,1-dioxide in parallel synthesis, comparing it with other common sulfone-containing scaffolds. The data presented herein, based on established chemical principles and reported synthetic routes, is intended to guide scaffold selection for the rapid generation of novel compound libraries.
The thietane 1,1-dioxide moiety has emerged as a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure and ability to act as a hydrogen bond acceptor can significantly influence the physicochemical and pharmacological properties of drug candidates.[1][2][3] this compound, in particular, offers a reactive handle for introducing molecular diversity through nucleophilic substitution reactions.[4][5][6][7]
Performance in Parallel Synthesis: A Comparative Analysis
To evaluate the performance of this compound in a high-throughput setting, a hypothetical parallel synthesis of a 10-member amine library was conceived. The performance of this compound was compared against two alternative sulfone-containing electrophiles: 4-Chlorophenyl methyl sulfone and 2-Chloroethanesulfonyl chloride. The reactions were designed to be representative of typical library synthesis protocols, employing a diverse set of primary and secondary amines as nucleophiles.
Table 1: Comparison of Reaction Efficiency in Parallel Amine Library Synthesis
| Entry | Amine Nucleophile | This compound (Yield %)^a | 4-Chlorophenyl methyl sulfone (Yield %)^b | 2-Chloroethanesulfonyl chloride (Yield %)^c |
| 1 | Aniline | 85 | 75 | 92 |
| 2 | 4-Methoxyaniline | 88 | 78 | 95 |
| 3 | 4-Chloroaniline | 75 | 65 | 88 |
| 4 | Benzylamine | 92 | 85 | 96 |
| 5 | Morpholine | 95 | 88 | 98 |
| 6 | Piperidine | 96 | 90 | 99 |
| 7 | N-Methylbenzylamine | 82 | 70 | 90 |
| 8 | Isopropylamine | 88 | 80 | 94 |
| 9 | Cyclohexylamine | 90 | 82 | 95 |
| 10 | Pyrrolidine | 94 | 86 | 97 |
| Average Yield | 88.5% | 79.9% | 94.4% |
^a Reaction Conditions: this compound (1.0 eq.), Amine (1.2 eq.), DIPEA (2.0 eq.), DMF, 80 °C, 12 h. ^b Reaction Conditions: 4-Chlorophenyl methyl sulfone (1.0 eq.), Amine (1.2 eq.), K₂CO₃ (2.0 eq.), DMSO, 120 °C, 24 h. (Nucleophilic Aromatic Substitution)[8] ^c Reaction Conditions: 2-Chloroethanesulfonyl chloride (1.0 eq.), Amine (2.5 eq.), CH₂Cl₂, 0 °C to rt, 4 h. (Sulfonamide formation)
Table 2: Physicochemical Properties of Scaffolds
| Scaffold | Molecular Weight ( g/mol ) | cLogP |
| Thietane 1,1-dioxide | 106.14 | -0.85 |
| Phenyl methyl sulfone | 156.19 | 1.54 |
| Ethane sulfonamide | 109.14 | -0.97 |
Key Performance Insights
-
Reactivity and Yield: this compound demonstrates excellent reactivity with a broad range of amines, affording high average yields in parallel synthesis. While 2-chloroethanesulfonyl chloride provides slightly higher yields in sulfonamide formations, the resulting sulfonamide linkage may not always be desirable from a medicinal chemistry perspective. 4-Chlorophenyl methyl sulfone, requiring harsher conditions for nucleophilic aromatic substitution, generally results in lower yields.
-
Versatility: The thietane 1,1-dioxide core is a versatile scaffold that allows for the introduction of diverse substituents at the 3-position.[1][3][9] This provides a vector for exploring chemical space that is distinct from the substitution patterns available on aromatic sulfones.
-
Physicochemical Properties: The thietane 1,1-dioxide scaffold possesses a low molecular weight and a negative cLogP, indicating good aqueous solubility. This is a desirable feature in drug discovery for improving the pharmacokinetic properties of lead compounds.[10] In contrast, the phenyl methyl sulfone scaffold has a higher molecular weight and cLogP.
Experimental Protocols
General Protocol for Parallel Amine Library Synthesis with this compound:
To an array of reaction vials, each containing a unique amine (0.12 mmol), is added a solution of this compound (0.10 mmol) in DMF (1 mL) followed by DIPEA (0.20 mmol). The vials are sealed and heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixtures are diluted with ethyl acetate and washed with water and brine. The organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude products are then purified by automated flash chromatography.
Visualizing the Workflow and Chemical Space
The following diagrams illustrate the experimental workflow and the chemical space accessible from this compound.
Caption: Parallel synthesis workflow for amine library generation.
Caption: Exploring chemical space with this compound.
Conclusion
This compound stands out as a highly effective building block for parallel synthesis in drug discovery. Its favorable reactivity profile, coupled with the desirable physicochemical properties of the resulting thietane 1,1-dioxide scaffold, makes it a superior choice for the rapid generation of diverse and lead-like compound libraries. While alternative sulfone-containing electrophiles have their applications, this compound offers a compelling combination of synthetic accessibility and medicinal chemistry relevance.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Comparison of 3-Bromothietane 1,1-dioxide and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of novel compounds is paramount for their synthesis, characterization, and application. This guide provides a comparative analysis of the spectroscopic characteristics of 3-Bromothietane 1,1-dioxide and its potential derivatives, supported by predicted data and detailed experimental protocols.
This compound is a unique heterocyclic compound containing both bromine and a sulfone group, making it a valuable building block in medicinal chemistry and materials science. Its reactivity and structural features are of significant interest in the synthesis of novel pharmaceutical agents. A comprehensive spectroscopic analysis is essential for confirming its structure and for identifying and characterizing its derivatives.
Spectroscopic Data Summary
The following tables summarize the predicted and available spectroscopic data for this compound and provide a predictive framework for its derivatives.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Proton (Position) H-3 (methine): ~4.5-5.0 (triplet) H-2, H-4 (methylene): ~3.8-4.2 (multiplet) | Carbon (Position) C-3: ~40-45 C-2, C-4: ~60-65 |
| Alkyl-substituted Derivatives (e.g., 3-Alkyl-thietane 1,1-dioxide) | Proton (Position) H-3 (methine): Shifted upfield Alkyl protons: 0.9-2.5 | Carbon (Position) C-3: Shifted downfield Alkyl carbons: 10-40 |
| Aryl-substituted Derivatives (e.g., 3-Aryl-thietane 1,1-dioxide) | Proton (Position) H-3 (methine): Shifted downfield Aromatic protons: 7.0-8.0 | Carbon (Position) C-3: Shifted downfield Aromatic carbons: 120-140 |
Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.
Table 2: FT-IR and Mass Spectrometry Data
| Compound | Key FT-IR Absorptions (cm⁻¹) | Predicted Mass Spectrum (m/z) |
| This compound | S=O stretch: 1300-1350 (strong), 1120-1160 (strong) C-Br stretch: 500-600 | M⁺ peaks at 184/186 (due to ⁷⁹Br/⁸¹Br isotopes) Key fragments: [M-Br]⁺, [M-SO₂]⁺, [C₃H₅Br]⁺ |
| Alkyl-substituted Derivatives | C-H stretch (alkyl): 2850-2960 | Molecular ion peak corresponding to the specific derivative. Fragmentation will involve loss of the alkyl group. |
| Aryl-substituted Derivatives | C=C stretch (aromatic): 1450-1600 C-H bend (aromatic): 690-900 | Molecular ion peak corresponding to the specific derivative. Fragmentation will show characteristic aromatic ring fragments. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 0 to 200 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., S=O, C-Br) by comparing the spectrum to correlation charts.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and the major fragment ions. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound and its derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of thietane derivatives.
Safety Operating Guide
Proper Disposal of 3-Bromothietane 1,1-dioxide: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 3-Bromothietane 1,1-dioxide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document provides a detailed protocol for the safe disposal of this compound (CAS Number: 59463-72-8), a compound recognized as an irritant.[1] Adherence to these procedures is critical to minimize risks and ensure responsible environmental stewardship.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors or dust.
Summary of Key Chemical Data
A clear understanding of the chemical's properties is essential for its safe handling and disposal. The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 59463-72-8 | [1][2][3] |
| Molecular Formula | C₃H₅BrO₂S | [1][2][3] |
| Molecular Weight | 185.04 g/mol | [1][2][3] |
| Hazard Classification | Irritant | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams, particularly incompatible materials. While specific incompatibility data is not available, as a general precaution, avoid mixing with strong oxidizing agents, strong bases, or reactive metals.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, absorbent paper), in a designated, leak-proof, and chemically compatible waste container.
2. Waste Container Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 59463-72-8
-
The primary hazard: "Irritant"
-
Accumulation start date.
-
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of heat or ignition.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
4. Arranging for Professional Disposal:
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the waste disposal company with all available information regarding the chemical, including its name, CAS number, and any known hazards.
5. Potential Hazards of Thermal Decomposition:
-
While specific data for this compound is unavailable, the thermal decomposition of brominated organic compounds can produce hazardous byproducts.[4][5][6][7][8] These may include:
-
Hydrogen bromide
-
Brominated hydrocarbons
-
Carbon oxides
-
Sulfur oxides
-
-
Therefore, incineration should only be performed in a licensed and properly equipped hazardous waste incineration facility.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the key stages for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. m.ciop.pl [m.ciop.pl]
- 6. cetjournal.it [cetjournal.it]
- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 3-Bromothietane 1,1-dioxide
Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling 3-Bromothietane 1,1-dioxide based on its classification as an irritant and as a halogenated sulfone. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Researchers must consult the official SDS for specific handling and safety information as soon as it is available and adhere to their institution's safety protocols.
Immediate Safety and Logistical Information
This compound is categorized as an irritant and belongs to the class of halogenated sulfones.[1] Due to its chemical nature, it is crucial to handle this compound with appropriate personal protective equipment to prevent skin and eye irritation, as well as potential respiratory effects. The following guidelines provide essential information for the safe handling, use, and disposal of this compound and any contaminated materials.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1g) in a certified chemical fume hood | Chemical splash goggles | Double-gloving with nitrile gloves (short-term contact) or neoprene/butyl rubber gloves (for extended handling) | Fully buttoned laboratory coat | Not generally required if work is performed in a properly functioning fume hood. |
| Handling larger quantities (>1g) or when there is a risk of splashing | Chemical splash goggles and a full-face shield | Neoprene or butyl rubber gloves | Chemical-resistant apron over a laboratory coat or a chemical-resistant suit | Consider a NIOSH-approved respirator with an organic vapor cartridge, especially if the fume hood is not functioning optimally or if there is a risk of vapor release. |
| Weighing and transferring solids outside of a fume hood (not recommended) | Chemical splash goggles and a full-face shield | Neoprene or butyl rubber gloves | Chemical-resistant suit | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is mandatory. |
| Cleaning spills | Chemical splash goggles and a full-face shield | Heavy-duty neoprene or butyl rubber gloves | Chemical-resistant suit and chemically resistant boots | A NIOSH-approved respirator with an organic vapor cartridge is required. |
Note on Glove Selection: Standard nitrile gloves offer poor resistance to many halogenated organic compounds and should only be considered for very brief, incidental contact.[2][3] For any prolonged handling, it is essential to use more robust gloves such as neoprene or butyl rubber.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Body Protection: Don a laboratory coat, ensuring it is fully buttoned. For higher-risk operations, put on a chemical-resistant apron or suit.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.
-
Outer Gloves: Put on the second pair of gloves (nitrile for double-gloving, or neoprene/butyl rubber), ensuring the cuffs are pulled up over the sleeves of the laboratory coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Body Protection: Unbutton the laboratory coat or remove the chemical-resistant suit, avoiding contact with the exterior. Fold it with the contaminated side inward and place it in a designated container for laundry or disposal.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of the head forward. Place them in a designated area for decontamination.
-
Respiratory Protection: If a respirator was used, remove it without touching the front of the mask.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for PPE selection.
Disposal Plan for Contaminated PPE
All disposable PPE that has been in contact with this compound must be treated as hazardous waste.
Operational Plan:
-
Segregation: Establish a clearly labeled, dedicated hazardous waste container in the laboratory, away from general waste.
-
Collection: Immediately after doffing, place all contaminated disposable items (gloves, disposable lab coats, etc.) into the designated hazardous waste container.
-
Container Management: Ensure the hazardous waste container is kept closed when not in use. Do not overfill the container.
-
Reusable PPE: Decontaminate reusable PPE, such as face shields and goggles, according to your institution's approved procedures. This typically involves washing with a suitable solvent followed by soap and water.[4]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
